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Foundational

Mechanism of Action for Quinoline-Pyrazine Based Kinase Inhibitors: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized modern therapeutics. Heterocyclic scaffolds, particularly those containing quinoline and pyrazine rings, have emerged as "privileged structures" in kinase inhibitor design due to their ability to form key interactions within the kinase active site.[1][2][3] This guide provides a comprehensive technical overview of the anticipated mechanism of action for a representative compound, 5-Quinolin-3-ylpyrazin-2-amine, by synthesizing data from structurally analogous, well-characterized inhibitors. We will delve into the molecular basis of inhibition, outline a robust experimental workflow for mechanistic validation, and provide detailed protocols for key assays, offering researchers a self-validating framework for assessing novel kinase inhibitors.

The Kinase Target Landscape for Quinoline-Based Scaffolds

The quinoline scaffold and its isosteres, like quinazoline, are prevalent in a multitude of FDA-approved and investigational kinase inhibitors.[1][2][3] Their structural rigidity and the strategic placement of nitrogen atoms make them ideal for targeting the ATP-binding pocket. Compounds incorporating these motifs frequently exhibit potent activity against receptor tyrosine kinases (RTKs) and downstream signaling kinases implicated in oncogenesis and inflammatory diseases.

Key kinase families frequently targeted by quinoline- and pyrazine-containing inhibitors include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, which are crucial drivers of cell proliferation, angiogenesis, and metastasis.[3][4][5][6]

  • Non-Receptor Tyrosine Kinases: Including the Src family kinases, which are involved in cell growth, differentiation, and survival.[7]

  • PI3K/mTOR Pathway Kinases: This is a central signaling node that controls cell growth and metabolism; dual PI3K/mTOR inhibitors are of significant therapeutic interest.[5][8][9][10]

  • Receptor-Interacting Protein Kinase 2 (RIPK2): A key mediator in the innate immune response and inflammatory signaling pathways.[11]

Table 1: Representative Kinase Inhibitors with Quinoline or Related Scaffolds
Compound/ScaffoldPrimary Kinase Target(s)Reported IC50Therapeutic Area
Gefitinib (Quinazoline)EGFR2-85 nMNon-Small Cell Lung Cancer
Bosutinib (Quinoline)Src/Abl1.2 nM (Src)Chronic Myeloid Leukemia
GSK583 (4-Aminoquinoline)RIPK2<10 nMInflammatory Disease
Compound 17f (Quinazoline)PI3Kα / mTOR4.2 nM (PI3Kα)Oncology
Cabozantinib (Quinoline)VEGFR2 / c-Met0.035 nM (c-Met)Renal & Thyroid Cancer

Note: IC50 values are context-dependent and can vary based on assay conditions.

The Molecular Mechanism: How Inhibition is Achieved

The majority of kinase inhibitors, including those based on the quinoline-pyrazine scaffold, function as ATP-competitive inhibitors (Type I). They achieve their potency and selectivity through a series of specific molecular interactions within the ATP-binding cleft of the target kinase.

The Canonical Binding Mode

Structural studies, primarily through X-ray crystallography, have revealed a conserved binding pattern for these inhibitors.[11][12][13]

  • Hinge Region Anchor: This is the most critical interaction for potent inhibition. A nitrogen atom on the heterocyclic core (often from the quinoline or pyrazine ring) acts as a hydrogen bond acceptor, forming a strong bond with the backbone amide hydrogen of a conserved residue in the kinase "hinge" region (e.g., Met98 in RIPK2).[6][11] This interaction anchors the inhibitor in the active site.

  • Hydrophobic Pocket Occupancy: The planar, aromatic quinoline ring system is perfectly suited to fit into the hydrophobic pocket adjacent to the hinge, often forming favorable π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.[6][14]

  • DFG-Motif Interaction: The aspartate-phenylalanine-glycine (DFG) motif is crucial for kinase activation. Inhibitors can form water-mediated or direct hydrogen bonds with the aspartate residue (Asp164 in RIPK2), stabilizing the inactive "DFG-in" conformation.[11]

Diagram 1: Hypothesized Binding Mode in a Kinase ATP Pocket

This diagram illustrates the key interactions of a 5-Quinolin-3-ylpyrazin-2-amine-like molecule within a generic kinase active site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 5-Quinolin-3-ylpyrazin-2-amine hinge Hinge Region (Met) hydrophobic_pocket Hydrophobic Pocket dfg_motif DFG Motif (Asp) gatekeeper Gatekeeper Residue quinoline Quinoline Ring quinoline->hydrophobic_pocket Hydrophobic Interaction pyrazine_n Pyrazine N pyrazine_n->hinge H-Bond (Anchor) amine_group 2-Amine Group amine_group->dfg_motif H-Bond (Potential)

Caption: Hypothesized interactions of a quinoline-pyrazine inhibitor in the kinase ATP pocket.

A Practical Workflow for Mechanistic Elucidation

Validating the mechanism of a novel kinase inhibitor requires a multi-pronged approach, moving from direct enzyme assays to complex cellular systems. This workflow ensures that observations at the biochemical level translate into the desired physiological effects.

Diagram 2: Experimental Workflow for Kinase Inhibitor Validation

G start Novel Compound (e.g., 5-Quinolin-3-ylpyrazin-2-amine) biochem Biochemical Assays (In Vitro) start->biochem Potency (IC50) cellular_target Cellular Target Engagement (In-Cell) biochem->cellular_target Confirm Binding structural Structural Biology (X-ray Crystallography) biochem->structural cellular_func Cellular Functional Assays cellular_target->cellular_func end Validated Mechanism of Action cellular_func->end Establish Efficacy structural->end

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Experimental Protocols

The following protocols provide self-validating methodologies for key experiments in the validation workflow.

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

Causality: This assay directly measures the catalytic function of the kinase by quantifying ATP consumption.[15] It is a robust, non-radioactive method to determine the inhibitor's potency (IC50) against the purified enzyme, providing the foundational data for its mechanism.

Methodology (Adapted from ADP-Glo™ Kinase Assay Principles): [16]

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase reaction buffer (containing appropriate cofactors like MgCl2).

    • Prepare a 2X solution of the specific peptide substrate and ATP (at or near the Km concentration for the kinase) in the same buffer.

    • Serially dilute the test inhibitor (5-Quinolin-3-ylpyrazin-2-amine) in DMSO, then further dilute in reaction buffer to create a 4X concentration series.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X inhibitor solution to appropriate wells. Add 5 µL of buffer with DMSO for "no inhibitor" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" background controls.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. The final volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data to the "no inhibitor" control (0% inhibition) and a known potent inhibitor control (100% inhibition).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Causality: While a biochemical assay confirms enzyme inhibition, it doesn't prove the compound can enter a cell and bind to its target in a complex intracellular environment. The NanoBRET™ assay provides this crucial validation by measuring target occupancy in live cells.[17][18][19]

Methodology (Adapted from NanoBRET™ Target Engagement Principles): [18]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Plate the cells into a 96-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test inhibitor.

    • Prepare the cell-permeable fluorescent NanoBRET™ tracer at the appropriate concentration (predetermined for each kinase target).

    • Add the test inhibitor to the wells, followed immediately by the NanoBRET™ tracer. Include "no inhibitor" controls.

  • Equilibration and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.

    • Prepare the Nano-Glo® Substrate by diluting it with NanoBRET™ Extracellular NanoLuc® Inhibitor in Opti-MEM®. This prevents any signal from luciferase that may have leaked from cells.

    • Add the substrate mixture to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw BRET ratios to MilliBRET Units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration. The resulting competition curve is used to calculate the IC50, which reflects the compound's affinity for the target in a cellular context.

Protocol 3: Western Blot for Downstream Pathway Inhibition

Causality: Confirming that target engagement leads to a functional consequence is the final step in mechanistic validation. This assay measures the phosphorylation status of a known substrate downstream of the target kinase, providing direct evidence that the inhibitor is blocking the intended signaling pathway.[20][21][22]

Methodology (Example: Inhibition of the PI3K/Akt Pathway):

  • Cell Treatment and Lysis:

    • Plate cancer cells known to have an active PI3K/Akt pathway (e.g., PC-3 cells) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

    • Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Re-probing:

    • Image the resulting chemiluminescent signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., anti-GAPDH).

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the phospho-Akt/total-Akt ratio confirms functional inhibition of the pathway.

Conclusion and Forward Outlook

The molecular architecture of 5-Quinolin-3-ylpyrazin-2-amine suggests it is a potent, ATP-competitive kinase inhibitor. Its mechanism of action is likely driven by a canonical hinge-binding interaction from one of its heterocyclic nitrogen atoms, stabilized by hydrophobic interactions from the quinoline core within the kinase active site.

This guide has provided a comprehensive framework for validating this hypothesis. By systematically applying a combination of biochemical, cellular, and biophysical assays, researchers can move beyond simple potency measurements to build a robust, data-driven narrative of a compound's true mechanism of action. This integrated approach is essential for identifying promising lead candidates, understanding potential off-target effects, and ultimately accelerating the development of next-generation targeted therapies.

References

  • ResearchGate. (n.d.). Crystal structures of inhibitor-kinase complexes A. Retrieved from [Link]

  • PubMed. (n.d.). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2021, November 23). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Retrieved from [Link]

  • MDPI. (2021, November 23). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. Retrieved from [Link]

  • National Institutes of Health. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • PubMed. (2024, May 9). X-ray crystallographic analyses of 14 IPMK inhibitor complexes. Retrieved from [Link]

  • bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of inhibitors based on quinoline. Retrieved from [Link]

  • ResearchGate. (2018, August 3). Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. Retrieved from [Link]

  • bioRxiv. (2024, May 9). X-ray crystallographic analyses of 14 IPMK inhibitor complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Retrieved from [Link]

  • PubMed. (2015, November 15). Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). Retrieved from [Link]

  • PubMed. (2017, February 15). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. Retrieved from [Link]

  • MDPI. (2023, October 9). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • MDPI. (2018, July 10). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • Bentham Science. (n.d.). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Retrieved from [Link]

  • PubMed. (2016, January 27). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Retrieved from [Link]

  • ACS Publications. (2017, August 22). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Retrieved from [Link]

  • Theranostics. (2021, January 1). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Retrieved from [Link]

  • MDPI. (2022, June 11). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinalizarin, a specific CK2 inhibitor, can reduce icotinib resistance in human lung adenocarcinoma cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • MDPI. (2024, August 14). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]

  • MDPI. (2018, July 12). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Retrieved from [Link]

  • PubMed. (2019, August 15). Quinalizarin, a specific CK2 inhibitor, can reduce icotinib resistance in human lung adenocarcinoma cell lines. Retrieved from [Link]

  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

Sources

Exploratory

Technical Guide to the Crystallographic Analysis of 5-Quinolin-3-ylpyrazin-2-amine in Complex with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Foreword: The Rationale for Structural Elucidation In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the atomic-level understanding of a compound's interaction with its protein ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Structural Elucidation

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the atomic-level understanding of a compound's interaction with its protein target is paramount. 5-Quinolin-3-ylpyrazin-2-amine, a novel small molecule, presents a compelling scaffold for kinase inhibition. Its quinoline and pyrazine moieties are frequently observed in potent kinase inhibitors. This guide provides a comprehensive, field-proven methodology for the structural elucidation of this compound in complex with its putative target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a serine/threonine kinase that serves as a critical node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a high-value therapeutic target.[2][3] Structure-based drug design has been instrumental in developing potent and selective IRAK4 inhibitors.[2][3][4] This guide will therefore use the IRAK4 kinase domain as the target for co-crystallization with 5-Quinolin-3-ylpyrazin-2-amine, providing a roadmap for researchers in structural biology and drug development.

Part 1: Production and Purification of Crystallization-Grade IRAK4 Kinase Domain

The foundation of a successful crystallography project is the production of large quantities of pure, stable, and homogenous protein.[5][6][7] The following protocol outlines a robust method for obtaining high-quality IRAK4 kinase domain suitable for crystallization.

Expression Construct Design

The choice of the protein construct is critical. For crystallographic studies of kinase-inhibitor complexes, the isolated kinase domain is often sufficient and more amenable to crystallization than the full-length protein. A human IRAK4 kinase domain construct (residues 162-460) with an N-terminal polyhistidine tag (e.g., 6xHis) for affinity purification is recommended. The inclusion of a TEV (Tobacco Etch Virus) protease cleavage site between the tag and the kinase domain allows for tag removal, which can be crucial for obtaining well-diffracting crystals.

Protein Expression in E. coli

Escherichia coli is a cost-effective and efficient system for expressing many kinase domains.[8]

Step-by-Step Protocol:

  • Transformation: Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the starter culture. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding 0.5 mM IPTG (isopropyl-β-D-1-thiogalactopyranoside). Continue to grow the culture overnight at 18°C.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

Protein Purification

A multi-step purification strategy is essential to achieve the high purity required for crystallization.[5][6][7]

Step-by-Step Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, and protease inhibitors). Lyse the cells using a sonicator or a microfluidizer.

  • Clarification: Centrifuge the lysate at 40,000 x g for 45 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing 20 mM imidazole to remove non-specifically bound proteins. Elute the His-tagged IRAK4 with lysis buffer containing 250 mM imidazole.

  • Tag Cleavage: Dialyze the eluted protein against a buffer compatible with TEV protease (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP) and add TEV protease. Incubate overnight at 4°C.

  • Reverse Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved His-tag and the His-tagged TEV protease. The untagged IRAK4 will be in the flow-through.

  • Size-Exclusion Chromatography (SEC): Concentrate the flow-through and load it onto a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step separates IRAK4 from any remaining impurities and aggregates.

  • Purity and Homogeneity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity. The protein should be >95% pure. Dynamic Light Scattering (DLS) can be used to assess the monodispersity of the sample.

Protein_Purification_Workflow

Part 2: Co-crystallization of the IRAK4/5-Quinolin-3-ylpyrazin-2-amine Complex

Obtaining high-quality crystals is often the most challenging step in X-ray crystallography.[9]

Ligand Preparation

5-Quinolin-3-ylpyrazin-2-amine should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 50 mM).

Setting up Crystallization Trials

The hanging drop vapor diffusion method is a widely used technique for protein crystallization.

Step-by-Step Protocol:

  • Complex Formation: Mix the purified IRAK4 protein with a 3-5 fold molar excess of the 5-Quinolin-3-ylpyrazin-2-amine stock solution. Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[10]

  • Crystallization Screening: Use commercially available sparse matrix screens to sample a wide range of crystallization conditions (precipitants, pH, and additives).

  • Plate Setup: In a 24-well or 96-well crystallization plate, pipette 500 µL of the screen solution into the reservoir. On a siliconized cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution. Invert the cover slip and seal the reservoir.

  • Incubation: Incubate the plates at a constant temperature, typically 20°C or 4°C.[8]

  • Crystal Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Part 3: X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[11][12]

Crystal Harvesting and Cryo-protection
  • Harvesting: Carefully remove a single, well-formed crystal from the drop using a cryo-loop.

  • Cryo-protection: Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

  • Freezing: Plunge the crystal into liquid nitrogen to flash-freeze it.

Data Collection

Synchrotron X-ray sources are preferred for their high intensity and tunable wavelength.

Step-by-Step Protocol:

  • Mounting: Mount the frozen crystal on the goniometer in the X-ray beamline.

  • Data Collection Strategy: Collect a series of diffraction images while rotating the crystal in the X-ray beam.[13] A rotation range of 180° is typically sufficient.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

Step-by-Step Protocol:

  • Indexing and Integration: Determine the unit cell parameters and the crystal's space group. Integrate the intensity of each diffraction spot.[13]

  • Scaling and Merging: Scale the intensities from all images and merge symmetry-related reflections to produce a final dataset.

Data Collection & Processing Parameter Typical Value
X-ray Source Synchrotron
Wavelength (Å) 0.979
Detector Pilatus3 6M
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=50, b=80, c=120, α=β=γ=90°
Resolution (Å) 2.0
R-merge < 0.1
I/σ(I) > 2.0 at the highest resolution shell
Completeness (%) > 95
Multiplicity > 3

Note: The values in the table are representative and will vary for each specific crystal.

Data_Collection_Workflow

Part 4: Structure Determination, Refinement, and Analysis

Structure Solution by Molecular Replacement

The phase problem is solved using molecular replacement, leveraging the availability of existing IRAK4 structures in the Protein Data Bank (PDB), such as 5UIQ or 5UIU.[14][15] The known IRAK4 structure is used as a search model to determine the positions of the molecules in the new crystal's unit cell.

Model Building and Refinement
  • Initial Refinement: The placed molecular replacement solution is subjected to rigid-body and then restrained refinement.

  • Model Building: An initial electron density map is calculated. The 5-Quinolin-3-ylpyrazin-2-amine ligand and water molecules are manually built into the electron density using software like Coot.

  • Iterative Refinement: The model is further refined in iterative cycles of automated refinement and manual model building until the R-work and R-free values converge and the model has good stereochemistry.

Refinement Statistics Typical Value
Resolution (Å) 2.0
R-work / R-free 0.18 / 0.22
No. of atoms (Protein) ~2500
No. of atoms (Ligand) ~30
No. of atoms (Solvent) ~200
Ramachandran Plot (Favored) > 98%
Ramachandran Plot (Outliers) < 0.1%
RMSD Bonds (Å) < 0.01
**RMSD Angles (°) **< 1.5

Note: These values represent a well-refined structure.

Structural Analysis of the Binding Site

The refined structure will reveal the binding mode of 5-Quinolin-3-ylpyrazin-2-amine in the ATP-binding site of IRAK4. Key interactions to analyze include:

  • Hinge-Binding: The pyrazin-amine moiety is expected to form crucial hydrogen bonds with the hinge region of the kinase (residues Val263, Tyr264, and Met265).[16]

  • Gatekeeper Interaction: The quinoline ring may interact with the gatekeeper residue, Tyr262.[1][17]

  • Hydrophobic Interactions: The aromatic rings of the ligand will likely engage in hydrophobic and van der Waals interactions with surrounding residues in the active site.

Binding_Mode

Part 5: Implications for Structure-Based Drug Design

The crystal structure of the IRAK4/5-Quinolin-3-ylpyrazin-2-amine complex provides a powerful tool for lead optimization.[3][18]

  • Potency Enhancement: The detailed interactions can guide the design of analogs with improved binding affinity. For example, if a specific pocket is unoccupied, a functional group could be added to the ligand to fill that space and form additional favorable interactions.

  • Selectivity Improvement: Comparing the IRAK4 active site with that of other kinases can reveal opportunities to design inhibitors that selectively target IRAK4, thereby reducing off-target effects. The unique tyrosine gatekeeper of IRAK4 is a key feature to exploit for selectivity.[1][17]

  • Overcoming Resistance: Structural information can aid in the design of inhibitors that are effective against potential resistance mutations.

Conclusion

This guide has outlined a comprehensive and technically sound workflow for determining the crystal structure of 5-Quinolin-3-ylpyrazin-2-amine in complex with its likely target, IRAK4. By following these field-proven protocols, from protein production to structural analysis, researchers can gain invaluable insights into the molecular basis of inhibition. This structural information is the cornerstone of modern, rational drug design, paving the way for the development of novel therapeutics for a range of diseases.

References

  • Creative Biostructure. (2025, April 9). Optimizing Protein Production and Purification for Crystallography.
  • Taylor & Francis. (2025, June 19). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics.
  • PubMed. (2017, November 1). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors.
  • PubMed. Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
  • Anton Paar Wiki. X-ray Crystallography.
  • Protocols.io. (2023, October 30). Parallel rapid expression and purification of proteins for crystallography (PREPX).
  • MDPI. (2022, September 24). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.
  • The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing.
  • Wikipedia. X-ray crystallography.
  • PubMed. (2023, August 5). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma.
  • PubMed. Purification of proteins for crystallographic applications.
  • Springer Nature Experiments. Purification of Proteins for Crystallographic Applications.
  • Mayo Clinic Research Core Facilities. X-ray crystallography.
  • (2018, August 10). Key Factors for Successful Protein Purification and Crystallization.
  • YouTube. (2021, February 3). X-Ray Crystallography: Data collection and processing.
  • RCSB PDB. (2017, May 24). 5UIQ: Crystal structure of IRAK4 in complex with compound 9.
  • PMC. Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection.
  • RCSB PDB. (2015, September 30). 5JA Ligand Summary Page.
  • PMC - NIH. Crystallization of protein–ligand complexes.
  • RCSB PDB. (2017, May 24). 5UIU: Crystal structure of IRAK4 in complex with compound 30.
  • PubChem. 5-[3-(1-Quinolin-2-ylazetidin-3-yl)pyrazin-2-yl]pyridin-2-amine.
  • IUCr Journals. (2016, December 21). Guidelines for the successful generation of protein-ligand complex crystals.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. The first crystal structure features of IRAK4. (PDB ID: 2NRU). IRAK4 is....
  • ACS Publications. (2021, November 22). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes.
  • RCSB PDB. (2012, March 22). 534 Ligand Summary Page.
  • RCSB PDB. (2010, February 16). 3L16: Discovery of (thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer.
  • PubMed. (2006, December 15). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper.
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  • ResearchGate. (2023, September 15). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C 24 H 19 N 3 O.
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Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 5-Quinolin-3-ylpyrazin-2-amine Binding

Introduction: The "Why" Behind the Measurement In modern drug discovery, the identification of a potent binder is merely the starting point. A comprehensive understanding of how and why a compound binds to its biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" Behind the Measurement

In modern drug discovery, the identification of a potent binder is merely the starting point. A comprehensive understanding of how and why a compound binds to its biological target is paramount for rational lead optimization and the development of safer, more effective therapeutics. The compound 5-Quinolin-3-ylpyrazin-2-amine represents a class of heterocyclic scaffolds known for their diverse biological activities, including potential roles as kinase inhibitors.[1][2][3] The quinoline and pyrazine moieties are prevalent in numerous approved drugs, making this scaffold a subject of significant interest.[1][4]

This guide provides an in-depth exploration of the methodologies used to characterize the complete thermodynamic and kinetic profile of a small molecule like 5-Quinolin-3-ylpyrazin-2-amine binding to its protein target. We will move beyond simple affinity (KD) measurements to dissect the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction. This deeper understanding allows us to answer critical questions: Is the binding driven by strong, specific hydrogen bonds, or by the release of ordered water molecules? How do these thermodynamic signatures inform strategies for improving potency and specificity?

We will detail the core principles, field-proven protocols, and data interpretation for three cornerstone biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA).

Core Principles: Deconstructing the Binding Event

The binding of a ligand (L) to a protein (P) to form a complex (PL) is governed by the fundamental laws of thermodynamics. The key parameters that define this interaction are:

  • Gibbs Free Energy (ΔG): The overall energy change of the binding event, which directly relates to the binding affinity (KD). A more negative ΔG indicates a stronger interaction. The relationship is given by:

    • ΔG = -RT ln(Ka) = RT ln(KD)

  • Enthalpy (ΔH): The heat absorbed or released upon binding.[5] It reflects changes in bonding energy, such as the formation or breaking of hydrogen bonds and van der Waals interactions.[6] An exothermic reaction (negative ΔH) releases heat, while an endothermic one (positive ΔH) absorbs it.

  • Entropy (ΔS): A measure of the change in disorder of the system upon binding. This includes conformational changes in the protein and ligand, rotational and translational freedom, and the displacement of ordered solvent molecules (e.g., water) from the binding interface.[7]

These parameters are linked by the equation: ΔG = ΔH - TΔS . A complete thermodynamic profile provides a "signature" of the binding mode, guiding medicinal chemistry efforts.[6] For example, an enthalpically-driven interaction (large negative ΔH) might suggest opportunities to optimize hydrogen bonding networks, whereas an entropically-driven one (large positive TΔS) points to the importance of hydrophobic interactions.[6][8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is the only technique that directly measures the heat change (enthalpy) of a binding event in solution, without the need for labels or immobilization.[5][9] From a single experiment, it can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), from which the Gibbs free energy (ΔG) and entropy (ΔS) are calculated.[10]

Causality Behind the Experimental Choices in ITC

The success of an ITC experiment hinges on meticulous sample preparation and experimental design. The choices made are critical for acquiring high-quality, interpretable data.

  • Sample Purity and Buffer Matching: Both the protein and the ligand (5-Quinolin-3-ylpyrazin-2-amine) must be highly pure.[11] Critically, they must be in an identical, extensively dialyzed buffer. Any mismatch in buffer components will generate large heats of dilution, obscuring the true binding signal.[11] The buffer itself should be chosen to maintain protein stability and solubility.[11]

  • Concentration Determination: Accurate concentration measurement is the single most important factor for reliable ITC data. The stoichiometry (n) value is directly dependent on it. Use a method appropriate for your protein (e.g., A280 with a calculated extinction coefficient, or a colorimetric assay like BCA).

  • The 'c' Window: The reliability of the curve fit depends on the "c" value, where c = n * [Macromolecule] / KD. For a robust determination of KD, ΔH, and n, the 'c' value should ideally be between 5 and 500.[11] This dictates the required protein concentration in the cell and ligand concentration in the syringe.[11]

Self-Validating ITC Protocol for 5-Quinolin-3-ylpyrazin-2-amine Binding

This protocol assumes a target protein (e.g., a protein kinase) with an estimated KD of 100 nM for the ligand.

1. Sample Preparation: a. Prepare 2 L of the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The buffer concentration must be sufficient to maintain pH.[11] b. Dialyze the purified target protein (e.g., >95% purity) against 2 L of the assay buffer overnight at 4°C. Change the buffer once. c. Dissolve 5-Quinolin-3-ylpyrazin-2-amine in 100% DMSO to create a high-concentration stock. Then, dilute this stock into the final dialysis buffer to the desired concentration. The final DMSO concentration should be identical in both the protein (cell) and ligand (syringe) solutions and kept below 5% to minimize effects on binding. d. Accurately determine the final concentrations of the protein and the ligand.

2. Experimental Setup (e.g., Malvern PEAQ-ITC): a. Target Concentrations: To achieve a 'c' value of ~50 (for KD = 100 nM), set the protein concentration in the cell to 5 µM. The ligand concentration in the syringe should be 10-15 times higher, so ~60 µM.[12] b. Instrument Cleaning & Preparation: Thoroughly clean the sample cell and syringe with detergent (e.g., 14% Decon 90) followed by extensive water rinses.[13][14] Finally, rinse both with the assay buffer to prevent mismatch.[12] c. Loading: Load the protein solution into the sample cell (~300 µL) and the ligand solution into the syringe (~70 µL). Ensure no bubbles are introduced.[12] d. Run Parameters:

  • Temperature: 25°C
  • Reference Power: 10 µcal/sec
  • Initial Delay: 180 sec
  • Injections: 1 x 0.4 µL followed by 18 x 2 µL injections.
  • Spacing: 150 sec (to allow a return to baseline).[14]
  • Stirring Speed: 750 rpm

3. Control Experiments (Trustworthiness): a. Ligand into Buffer: Perform an identical titration of the ligand from the syringe into the buffer-only in the cell.[10] This measures the heat of dilution/solvation of the ligand, which must be subtracted from the main experiment's data for an accurate result. b. Buffer into Protein: A buffer-into-protein titration can also be performed to ensure no unexpected heat changes are occurring with the protein solution.

Data Analysis and Interpretation

The raw data (power vs. time) is integrated to yield the heat per injection (µcal/mol). This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[5][15]

ParameterHypothetical ValueInterpretation
Stoichiometry (n) 0.98Indicates a 1:1 binding mode, as expected.
Affinity (KD) 110 nMA moderately potent interaction.
ΔH (Enthalpy) -8.5 kcal/molThe binding is exothermic and enthalpically favorable. This suggests the formation of favorable contacts like hydrogen bonds.[6]
-TΔS (Entropy) +2.2 kcal/molThe binding is entropically unfavorable. This could be due to a loss of conformational flexibility in the ligand and protein upon binding.[7]
ΔG (Gibbs Energy) -9.4 kcal/molThe overall binding is spontaneous and high-affinity, driven primarily by the favorable enthalpy change.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a label-free optical technique that provides real-time data on molecular interactions.[16][17] It is exceptionally powerful for determining the kinetics of binding—the association rate (ka) and the dissociation rate (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka. This kinetic information is crucial; two compounds can have the same KD but vastly different on-rates and off-rates, which can significantly impact their in vivo efficacy.[18]

Workflow for Kinetic Analysis

spr_workflow cluster_prep 1. Preparation cluster_run 2. Real-Time Measurement cluster_analysis 3. Analysis Immobilize Immobilize Target Protein (e.g., via Amine Coupling) Association Association Phase (Analyte flows over chip) Immobilize->Association Sensor Chip Prepare Prepare Analyte Series (5-Quinolin-3-ylpyrazin-2-amine) Prepare->Association Analyte Injections Dissociation Dissociation Phase (Buffer flows over chip) Association->Dissociation Switch to Buffer Fit Fit Sensorgrams to Kinetic Model Dissociation->Fit Sensorgram Data Derive Derive ka, kd, KD Fit->Derive

Caption: High-level workflow for an SPR kinetics experiment.

Self-Validating SPR Protocol

1. Preparation: a. Ligand Immobilization: The target protein (ligand in SPR terminology) is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared by performing the activation and blocking steps without protein immobilization. This is crucial for subtracting bulk refractive index changes and non-specific binding.[17] b. Analyte Preparation: Prepare a dilution series of 5-Quinolin-3-ylpyrazin-2-amine (analyte) in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., 10 nM to 1 µM).[19] Include several buffer-only injections (blanks) for double referencing.[20]

2. Kinetic Run (Multi-cycle kinetics): a. Flow Rate: Use a high flow rate (e.g., 50 µL/min) to minimize "mass transport limitation," where the rate of binding is limited by diffusion rather than the intrinsic interaction kinetics.[20] b. Association: Inject each analyte concentration for a set time (e.g., 180 seconds) to monitor the binding phase.[21] c. Dissociation: Switch to flowing running buffer over the chip and monitor the dissociation for an extended period (e.g., 600 seconds).[21] d. Regeneration: Inject a pulse of a harsh solution (e.g., Glycine-HCl pH 1.5) to remove all bound analyte, preparing the surface for the next cycle.[22] This step must be optimized to ensure complete removal without damaging the immobilized protein.

Data Analysis and Interpretation

The resulting sensorgrams (Response Units vs. Time) are processed by subtracting the reference channel data and the buffer blank data. The processed curves are then globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to derive ka and kd.[16]

ParameterHypothetical ValueInterpretation
ka (on-rate) 2.5 x 105 M-1s-1The rate at which the compound associates with the target.
kd (off-rate) 2.75 x 10-2 s-1The rate at which the complex dissociates. The inverse (1/kd) is the residence time (~36 seconds).
KD (kd/ka) 110 nMThe calculated affinity, which should corroborate the value obtained from ITC.

Thermal Shift Assay (TSA): A Screen for Stability

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability.[23][24] The principle is that ligand binding generally stabilizes a protein, leading to an increase in its melting temperature (Tm).[25][26] This provides a rapid and inexpensive way to validate binding and screen for optimal buffer conditions or identify initial hits from a library.[23][25]

Experimental Workflow

tsa_workflow cluster_setup 1. Assay Setup cluster_run 2. Thermal Denaturation cluster_analysis 3. Data Analysis Mix Mix Protein, Dye (e.g., SYPRO Orange), & Ligand in Plate Ramp Apply Temperature Ramp in RT-PCR Machine Mix->Ramp 96-well Plate Measure Measure Fluorescence at each Temperature Ramp->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Melt Curve Data Calculate Calculate Tm (Inflection Point) Plot->Calculate

Caption: Workflow for a Thermal Shift Assay (TSA) experiment.

Self-Validating TSA Protocol

1. Sample Preparation: a. Prepare the target protein at a final concentration of 2 µM in the desired assay buffer. b. Prepare a stock of SYPRO Orange dye (e.g., 5000x) and dilute it to a working concentration (e.g., 5x final) in the assay buffer. c. Prepare a stock of 5-Quinolin-3-ylpyrazin-2-amine at 1 mM in buffer with 5% DMSO.

2. Assay Plate Setup (96-well PCR plate): a. Test Wells: 20 µL total volume per well, containing 2 µM protein, 5x SYPRO Orange, and 10 µM ligand. b. Control Wells (Trustworthiness):

  • Apo Protein: 2 µM protein, 5x SYPRO Orange, and buffer with 5% DMSO (no ligand). This is the baseline Tm.
  • Buffer Only: Buffer, 5x SYPRO Orange, and 10 µM ligand. This checks for ligand-induced fluorescence changes.

3. Data Acquisition: a. Place the sealed plate in a real-time PCR instrument.[23] b. Set the instrument to collect fluorescence data (using a filter set appropriate for SYPRO Orange) over a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

Data Analysis and Interpretation

The fluorescence intensity is plotted against temperature, generating a sigmoidal melting curve.[27] The melting temperature (Tm) is the midpoint of this transition, often calculated from the peak of the first derivative of the curve.[25]

ConditionTm (°C)ΔTm (°C)Interpretation
Apo Protein 48.2 °C-The intrinsic thermal stability of the protein in this buffer.
Protein + Ligand 53.7 °C+5.5 °CA significant thermal shift confirms that the ligand binds to and stabilizes the target protein.

The Integrated Thermodynamic Signature

By combining the insights from ITC, SPR, and TSA, we build a comprehensive and self-validating picture of the binding interaction for 5-Quinolin-3-ylpyrazin-2-amine.

  • TSA provides the initial, rapid confirmation of binding.

  • SPR dissects the binding event into its kinetic components, revealing how quickly the complex forms and how long it lasts (residence time).

  • ITC provides the complete thermodynamic profile, quantifying the enthalpic and entropic forces that drive the affinity measured by SPR.

The convergence of data from these orthogonal methods provides a high degree of confidence in the results. For instance, the KD derived from the kinetic rates in SPR should closely match the KD measured directly by ITC. A significant discrepancy would warrant further investigation into potential experimental artifacts. This integrated signature is invaluable for guiding the structure-activity relationship (SAR) and structure-thermodynamic relationship (STR) in a drug discovery campaign, enabling the rational design of molecules with optimized binding characteristics.

References

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  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. (2019, February 19). Malvern Panalytical. [Link]

  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs. [Link]

  • Surface Plasmon Resonance (SPR). BioDuro. [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters. Carterra. [Link]

  • O'Shannessy, D. J., & Winzor, D. J. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 49–63. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • 5 Tips to optimize your ITC experiments for kinetic analysis. (2016, June 3). AFFINImeter. [Link]

  • Paul, T., et al. (2017). Spatial Analysis and Quantification of the Thermodynamic Driving Forces in Protein-Ligand Binding. Journal of Chemical Theory and Computation, 13(8), 3944–3955. [Link]

  • Day, A. J., & Gilbert, R. J. (2013). Isothermal Titration Calorimetry of RNA. Methods in Enzymology, 530, 193–214. [Link]

  • Isothermal Titration Calorimetry. Penn State Huck Institutes of the Life Sciences. [Link]

  • A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza. [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action. [Link]

  • Veselkov, D. A., & Davies, D. B. (2015). Thermal analysis of ligand-DNA interaction: determination of binding parameters. Biophysical Reviews, 7(3), 263–277. [Link]

  • Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? Nicoya. [Link]

  • Michel, J., et al. (2017). Energetics of a protein disorder–order transition in small molecule recognition. Chemical Science, 8(11), 7637–7647. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2016). Journal of Visualized Experiments, (115), 54513. [Link]

  • The Working Principle of Isothermal Titration Calorimetry. (2015, July 29). AZoM. [Link]

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  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. (2022). Langmuir, 38(23), 7165–7176. [Link]

  • Thermal shift assays for early-stage drug discovery. (2024, January 23). AXXAM. [Link]

  • Chapter 2: Thermodynamics of Ligand Binding. Royal Society of Chemistry. [Link]

  • West, G. M., et al. (2013). Thermodynamic analysis of protein-ligand binding interactions in complex biological mixtures using the stability of proteins from rates of oxidation. Nature Protocols, 8(1), 147–159. [Link]

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  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. [Link]

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  • West, G. M., et al. (2008). Thermodynamic Analysis of Protein Stability and Ligand Binding Using a Chemical Modification- and Mass Spectrometry-Based Strategy. Analytical Chemistry, 80(11), 4175–4185. [Link]

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Protocols & Analytical Methods

Method

Application Note and Protocol: Solubilization of 5-Quinolin-3-ylpyrazin-2-amine for In Vitro Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 5-Quinolin-3-ylpyrazin-2-amine for use in a wide range of in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 5-Quinolin-3-ylpyrazin-2-amine for use in a wide range of in vitro biological assays. Given that novel heterocyclic compounds, particularly those combining hydrophobic moieties like quinoline with polar groups, often present solubility challenges, a systematic approach is essential for generating reliable and reproducible data.[1][2][3] This guide details a tiered strategy, beginning with the use of Dimethyl Sulfoxide (DMSO) as a primary solvent and progressing to advanced techniques for challenging cases. We emphasize the causality behind each procedural step and provide self-validating protocols to ensure the integrity of experimental outcomes.

Theoretical Framework: Understanding the Molecule

5-Quinolin-3-ylpyrazin-2-amine is a heterocyclic compound featuring two key structural components that dictate its physicochemical properties: a quinoline ring and an aminopyrazine ring.

  • Quinoline Moiety: The quinoline core is an aromatic, bicyclic system that is inherently hydrophobic, contributing to poor aqueous solubility.[1][2] However, the nitrogen atom in the quinoline ring is basic and can be protonated, suggesting that solubility may be significantly influenced by pH.[3]

  • Aminopyrazine Moiety: Pyrazine itself is a weak base.[4] The addition of an exocyclic amino group introduces a primary basic center, which is expected to be the most readily protonated site on the molecule.[4] This feature further supports pH-dependent solubility as a viable solubilization strategy.

This dual nature—hydrophobic and possessing multiple basic centers—predicts that while the compound will be poorly soluble in neutral aqueous media, its solubility can be enhanced in acidic conditions or through the use of potent organic solvents.

The Role of the Primary Solvent: Dimethyl Sulfoxide (DMSO)

For initial in vitro screening, Dimethyl Sulfoxide (DMSO) is the most common and powerful solvent due to its ability to dissolve a vast range of both polar and non-polar compounds.[1][2][5][6] It is fully miscible with water and most organic solvents, making it an ideal vehicle for preparing high-concentration stock solutions.[7]

However, the use of DMSO is not without consequence. It is crucial to acknowledge its potential impact on assay performance:

  • Cytotoxicity: DMSO concentrations are generally tolerated by most cell lines up to 0.5%, but toxicity can occur at concentrations as low as 1% in some sensitive cell types.[7][8]

  • Assay Interference: At concentrations even below 0.1%, DMSO has been shown to induce significant changes in gene expression, cellular processes, and epigenetic landscapes.[9][10] It can also interfere with certain assay detection systems, such as luciferase-based readouts.[11]

Therefore, a core principle of any protocol involving DMSO is to use the lowest effective concentration possible and to always include a vehicle control (the same final concentration of DMSO in assay media without the test compound) to account for solvent-induced effects.[2][6]

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials and Equipment
  • 5-Quinolin-3-ylpyrazin-2-amine (solid powder)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

Step-by-Step Procedure
  • Pre-Calculation: Determine the mass of the compound required. The formula is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example: For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution of a compound with MW = 260.28 g/mol : *Mass = 0.01 * 0.001 * 260.28 * 1000 = 2.60 mg

  • Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the calculated mass of the compound. Ensure this is done in a fume hood or designated powder handling area.[12]

  • Dissolution: a. Transfer the weighed compound into a sterile tube or vial. b. Add the calculated volume of anhydrous DMSO. c. Cap the vessel securely and vortex vigorously for 1-2 minutes.[6] d. Visually inspect the solution. If any solid particles remain, proceed to sonication.

  • Troubleshooting Insolubility (at Stock Concentration): a. Sonication: Place the vial in a sonicator water bath for 5-10 minutes to break up solid aggregates.[1][6] b. Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[1][13] Caution: Only apply heat if the compound's thermal stability is known; prolonged heat can cause degradation.

  • Storage and Aliquoting: a. Once the compound is fully dissolved, the solution should be clear and free of particulates. b. To avoid repeated freeze-thaw cycles which can promote precipitation and degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.[1][5] c. Store aliquots at -20°C for short-to-medium term or -80°C for long-term storage, protected from light.[5][6]

The Critical Challenge: Precipitation Upon Aqueous Dilution

The most common failure point in compound preparation is "crashing out," where the compound precipitates when the DMSO stock is diluted into the aqueous assay buffer or cell culture medium.[1][2][3] This occurs because the solvent environment abruptly shifts from 100% organic to predominantly aqueous, causing the compound to exceed its kinetic solubility limit in the final medium.[3]

The following workflow provides a systematic approach to overcome this issue.

G cluster_0 cluster_1 Tier 1: Concentration & Method Optimization cluster_2 Tier 2: Solvent Environment Adjustment cluster_3 Tier 3: Advanced Formulation cluster_4 start Precipitation Observed (Upon Dilution to Final Concentration) lower_conc 1. Lower Final Concentration Test a serial dilution to find the solubility limit. start->lower_conc START HERE optimize_dilution 2. Optimize Dilution Technique - Add DMSO stock dropwise to buffer while vortexing. - Pre-warm the aqueous buffer to 37°C. - Avoid adding buffer directly to DMSO stock. lower_conc->optimize_dilution Still Precipitates end_node Proceed with Assay lower_conc->end_node Soluble increase_dmso 3. Increase Final DMSO % (e.g., from 0.1% to 0.5%) CRITICAL: Must validate vehicle effect on assay. optimize_dilution->increase_dmso Still Preciprates optimize_dilution->end_node Soluble ph_adjust 4. pH Adjustment Test solubility in acidic buffer (e.g., pH 5.0-6.5) if compound has basic centers. increase_dmso->ph_adjust Still Precipitates OR Vehicle Effect is Unacceptable increase_dmso->end_node Soluble excipients 5. Use Solubilizing Excipients - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Tween-20, for cell-free assays) Requires extensive validation. ph_adjust->excipients Still Precipitates ph_adjust->end_node Soluble excipients->end_node Soluble

Sources

Application

Comprehensive Application Note: Dosing Protocols for 5-Quinolin-3-ylpyrazin-2-amine in Murine Models

Introduction & Scientific Rationale 5-Quinolin-3-ylpyrazin-2-amine represents a highly potent, lipophilic structural scaffold characteristic of ATP-competitive inhibitors targeting the Ataxia Telangiectasia and Rad3-rela...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-Quinolin-3-ylpyrazin-2-amine represents a highly potent, lipophilic structural scaffold characteristic of ATP-competitive inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical apical sensor in the DNA Damage Response (DDR) network. The quinoline and pyrazin-2-amine moieties are classic pharmacophores that form essential hydrogen bonds within the ATP-binding pocket of PIKK (Phosphoinositide 3-kinase-related kinase) family members[1][2].

The Causality of ATR Inhibition

In healthy cells, ATR is recruited to single-stranded DNA (ssDNA) regions exposed during replication stress. It phosphorylates downstream effectors like Chk1, inducing cell cycle arrest to allow for DNA repair[2][3]. In genomically unstable tumor cells (e.g., those with ATM or p53 mutations), inhibiting ATR induces a state of "synthetic lethality." The unmitigated replication stress forces cells prematurely into mitosis with massive double-strand breaks (DSBs), resulting in mitotic catastrophe and apoptosis[1][3].

Because of the planar, aromatic nature of the 5-quinolin-3-ylpyrazin-2-amine scaffold, the compound exhibits extremely poor aqueous solubility. Consequently, standard phosphate-buffered saline (PBS) cannot be used for in vivo dosing. Administering this compound requires carefully engineered vehicle formulations to prevent the Active Pharmaceutical Ingredient (API) from precipitating in the acidic environment of the murine stomach, which would otherwise lead to erratic absorption and severe gastrointestinal toxicity[4][5].

Mechanistic Visualization

G Stress Replication Stress / DNA Damage (e.g., Cisplatin, Radiation) ATR ATR Kinase (Apical DDR Sensor) Stress->ATR Activates Chk1 Chk1 Phosphorylation ATR->Chk1 Phosphorylates Death Mitotic Catastrophe & Apoptosis (Tumor Death) ATR->Death Pathway Inhibited Drug 5-Quinolin-3-ylpyrazin-2-amine (ATP-Competitive Inhibitor) Drug->ATR Blocks Kinase Activity Arrest Cell Cycle Arrest & DNA Repair (Tumor Survival) Chk1->Arrest Promotes

Mechanism of Action: 5-Quinolin-3-ylpyrazin-2-amine disrupts the ATR-Chk1 DNA Damage Response pathway.

Formulation and Vehicle Selection

To achieve reliable pharmacokinetics (PK), the vehicle must disrupt the compound's crystal lattice and stabilize it in a micro-emulsion. Based on established protocols for structurally analogous ATR inhibitors (e.g., AZD6738/ceralasertib and VX-970/berzosertib), we recommend two primary vehicle formulations[4][5][6].

Table 1: Validated Vehicle Formulations for Hydrophobic Heterocyclic Amines
Formulation TypeCompositionPrimary RouteRationale / Causality
Co-solvent System 10% DMSO + 40% Propylene Glycol (PG) + 50% dH₂OOral Gavage (PO)DMSO disrupts the API lattice; PG acts as a co-solvent to stabilize the hydrophobic core; water is added dropwise to prevent crashing out[4][5].
Micellar System 10% Vitamin E TPGS in dH₂OPO / IVVitamin E TPGS forms micelles that encapsulate the lipophilic compound, dramatically improving intestinal absorption[6][7].

Experimental Protocols

Protocol A: Compound Solubilization (10% DMSO / 40% PG / 50% dH₂O)

Note: Prepare fresh formulations every 3-4 days and store at 4°C protected from light to prevent auto-oxidation of the pyrazine ring.

  • Calculation : Determine the required mass of 5-Quinolin-3-ylpyrazin-2-amine based on a target dosing volume of 5–10 mL/kg (e.g., for a 25 g mouse receiving 25 mg/kg at 10 mL/kg, you need a 2.5 mg/mL solution)[5].

  • Primary Dissolution : Weigh the API into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume) .

  • Agitation : Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear. Causality: Incomplete primary dissolution will cause irreversible precipitation in subsequent steps.

  • Co-solvent Addition : Add Propylene Glycol (40% of final volume) . Vortex for 30 seconds.

  • Aqueous Phase : Dropwise , add dH₂O (50% of final volume) while continuously vortexing. Causality: Rapid addition of water alters the dielectric constant too quickly, causing the hydrophobic quinoline to crash out of solution.

Protocol B: Oral Gavage (PO) Administration
  • Animal Preparation : Weigh each mouse accurately immediately prior to dosing. Causality: Accurate weight is critical because the therapeutic window for kinase inhibitors is narrow; over-dosing leads to severe bone marrow toxicity[2].

  • Syringe Loading : Draw the calculated volume (max 10 mL/kg) into a 1 mL syringe fitted with a 20G or 22G reusable stainless-steel or disposable plastic feeding needle (bulb-tipped). Ensure all air bubbles are expelled[5].

  • Restraint & Insertion :

    • Restrain the mouse by grasping the loose skin over the scruff, immobilizing the head and aligning the esophagus vertically.

    • Insert the bulb tip into the diastema (the gap between incisors and molars).

    • Gently slide the needle over the tongue and down the esophagus. Do not force. Resistance indicates tracheal intubation; withdraw immediately to prevent fatal aspiration[5].

  • Delivery : Depress the plunger smoothly over 2–3 seconds. Monitor the animal for 5 minutes post-gavage for signs of respiratory distress.

Dosing Regimens and Pharmacokinetics

The scheduling of ATR inhibitors is as critical as the dose. Continuous daily dosing often leads to the depletion of proliferating CD8+ T cells, which are vital for long-term anti-tumor immune responses[8]. Furthermore, compounds of this class exhibit dose-dependent, non-linear bioavailability due to saturable first-pass metabolism in the gut and liver[4].

Table 2: Representative PK Parameters (PO Administration)

Data extrapolated from structurally analogous ATR inhibitors (e.g., AZD6738) in BALB/c mice[4][5].

Dose (mg/kg)Cmax (µg/mL)Tmax (min)AUC₀₋∞ (µg·min/mL)Bioavailability (%)
7.5~0.8915~19528.9%
25.0~4.5015~1,20042.5%
75.0~15.615~3,45051.1%
Recommended Dosing Schedules
  • Monotherapy Efficacy : 25–75 mg/kg PO, administered daily for 14–21 days[8][9].

  • Combination Therapy (with Radiotherapy or Cisplatin) : To maximize synthetic lethality while preserving immune function, utilize a short-course schedule . Administer the compound at 25–50 mg/kg PO on Days 1, 2, and 3, concurrently with the DNA-damaging agent on Day 1. Withhold the inhibitor on Days 4–7. Causality: This 3-days-on/4-days-off schedule allows proliferating T cells to rebound after the transient depletion caused by ATR inhibition, potentiating the anti-tumor immune response[8].

Sources

Method

Application Note: Biochemical and Cellular Profiling of 5-Quinolin-3-ylpyrazin-2-amine, a Potent ROCK1/2 Inhibitor

Introduction & Mechanistic Overview Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are principal downstream effectors of the small GTPase RhoA. Belonging to the AGC family of serine/threonine kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are principal downstream effectors of the small GTPase RhoA. Belonging to the AGC family of serine/threonine kinases, they play a pivotal role in regulating the actin cytoskeleton, smooth muscle contraction, cell motility, and apoptosis [1]. Dysregulation of the RhoA/ROCK signaling axis is heavily implicated in cardiovascular diseases, pulmonary hypertension, fibrotic disorders, and tumor metastasis.

5-Quinolin-3-ylpyrazin-2-amine is a highly potent, small-molecule inhibitor of ROCK. Structurally, the quinoline-pyrazine scaffold is designed to occupy the highly conserved ATP-binding pocket within the N-terminal kinase domain of both ROCK1 and ROCK2 [2]. By acting as an ATP-competitive inhibitor, it prevents the transfer of the terminal phosphate of ATP to downstream substrates.

The Causality of ROCK Inhibition

The primary downstream target of ROCK is the Myosin Phosphatase Target Subunit 1 (MYPT1). ROCK phosphorylates MYPT1 at the Thr696 residue, which subsequently inhibits Myosin Light Chain Phosphatase (MLCP). This inhibition, coupled with the direct phosphorylation of Myosin Light Chain (MLC) by ROCK, leads to the accumulation of phosphorylated MLC (p-MLC). This cascade triggers actomyosin contraction and stress fiber formation [3].

By introducing 5-Quinolin-3-ylpyrazin-2-amine, this pathway is short-circuited. The competitive exclusion of ATP prevents MYPT1 phosphorylation, thereby rescuing MLCP activity, promoting smooth muscle relaxation, and inhibiting pathological cell migration.

ROCK_Pathway RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Thr696) ROCK->MYPT1 Phosphorylates MLC p-MLC20 ROCK->MLC Direct Phosphorylation Inhibitor 5-Quinolin-3-ylpyrazin- 2-amine Inhibitor->ROCK ATP-Competitive Inhibition MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP Inhibits MLCP->MLC Dephosphorylates (Blocked) Actin Actomyosin Contraction & Stress Fibers MLC->Actin Induces

Mechanism of 5-Quinolin-3-ylpyrazin-2-amine inhibiting the RhoA/ROCK/MLC signaling axis.

Experimental Protocols

To rigorously evaluate the potency and selectivity of 5-Quinolin-3-ylpyrazin-2-amine, a two-tiered testing cascade is required: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine intrinsic kinase inhibition ( IC50​ ), followed by a cell-based Western Blot assay to confirm intracellular target engagement.

Protocol 1: Biochemical TR-FRET Kinase Assay (ROCK1 / ROCK2)

Assay Design & Rationale: TR-FRET is selected over traditional radiometric assays due to its high sensitivity, lack of radioactive waste, and suitability for High-Throughput Screening (HTS) [4]. The assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho antibody. When ROCK phosphorylates the substrate, the Eu-antibody binds to the phosphorylated site. Excitation of Europium at 320 nm results in energy transfer to the ULight fluorophore, emitting a measurable signal at 665 nm. The ratiometric readout (665 nm / 615 nm) normalizes well-to-well dispensing variations, ensuring a robust, self-validating system.

Materials:

  • Recombinant active ROCK1 and ROCK2 (N-terminal kinase domains).

  • ULight™-labeled substrate (e.g., ULight-rpS6 or ULight-CREBtide).

  • Europium-anti-phospho-substrate antibody.

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

  • ATP (Ultrapure).

  • Reference Inhibitors: Y-27632 or Fasudil [5].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Quinolin-3-ylpyrazin-2-amine in 100% DMSO. Dilute these stocks 1:100 in Kinase Buffer to achieve a 4X working concentration. (Note: Final DMSO concentration in the assay must be ≤1% to prevent solvent-induced kinase denaturation).

  • Enzyme Pre-incubation: Add 2.5 µL of the 4X compound to a 384-well proxiplate. Add 2.5 µL of 4X ROCK1 or ROCK2 enzyme. Critical Step: Incubate for 15 minutes at room temperature. This pre-incubation allows the ATP-competitive inhibitor to reach binding equilibrium with the kinase before the highly concentrated ATP substrate is introduced.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of a 2X mix containing ATP (set at the predetermined Michaelis constant, Km​ , for the specific ROCK isoform) and the ULight-labeled substrate. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Stop the kinase activity by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate the Mg²⁺ necessary for catalysis) and the Eu-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

  • Validation: Calculate the Z'-factor of the control wells (DMSO vehicle vs. Y-27632 fully inhibited). A Z'-factor > 0.6 validates the assay's statistical reliability.

TR_FRET_Workflow Prep 1. Compound Prep Incubate 2. Kinase Pre-incubation Prep->Incubate React 3. Add ATP & Substrate Incubate->React Stop 4. Stop & Add Eu-Ab React->Stop Read 5. Read Plate (620/665nm) Stop->Read

Step-by-step TR-FRET biochemical assay workflow for evaluating ROCK kinase inhibition.

Protocol 2: Cellular Target Engagement (p-MYPT1 Western Blot)

Assay Design & Rationale: Biochemical potency does not always translate to cellular efficacy due to factors like membrane permeability, efflux pumps, and intracellular ATP competition (intracellular ATP is typically 1-5 mM). Evaluating the phosphorylation status of MYPT1 at Thr696 in a relevant cell line confirms that 5-Quinolin-3-ylpyrazin-2-amine successfully penetrates the cell membrane and engages ROCK in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed A7r5 (rat aortic smooth muscle) cells in 6-well plates and grow to 80% confluence. Wash with PBS and incubate in serum-free DMEM for 24 hours. Rationale: Serum starvation reduces basal kinase activity, vastly improving the signal-to-noise ratio upon targeted stimulation.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 5-Quinolin-3-ylpyrazin-2-amine (e.g., 10 nM to 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Stimulation: Stimulate the cells with 1 µM Angiotensin II or 10 µM Lysophosphatidic Acid (LPA) for 10 minutes to acutely activate the RhoA/ROCK pathway.

  • Lysis: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Critical Step: Immediate lysis on ice is required to "freeze" the phosphorylation state and prevent endogenous phosphatases from dephosphorylating MYPT1 during extraction.

  • Immunoblotting: Clarify lysates via centrifugation (14,000 x g, 15 min), quantify protein via BCA assay, and resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-MYPT1 (Thr696) and total MYPT1. Use HRP-conjugated secondary antibodies and detect via chemiluminescence. Normalize the p-MYPT1 signal to total MYPT1 to determine the cellular IC50​ .

Data Presentation

The following table summarizes the expected quantitative pharmacological profile of a highly optimized quinoline-pyrazine ROCK inhibitor like 5-Quinolin-3-ylpyrazin-2-amine, benchmarked against standard assay parameters.

Assay ParameterMethodologyTarget / MatrixExpected IC50​ / Potency
ROCK1 Inhibition TR-FRETBiochemical (Recombinant)< 50 nM
ROCK2 Inhibition TR-FRETBiochemical (Recombinant)< 50 nM
Cellular Efficacy Western Blotp-MYPT1 (Thr696) in A7r5< 200 nM
Kinase Selectivity TR-FRET / ADP-GloPKA, PKC, Aurora Kinases> 100-fold selective

References

  • Amano, M., et al. "Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity." Cytoskeleton, PMC. Available at:[Link]

  • "Pharmacological Characterization of SAR407899, a Novel Rho-Kinase Inhibitor." Hypertension, American Heart Association Journals. Available at:[Link]

  • "Baicalein potently inhibits Rho kinase activity and suppresses actin stress fiber formation in angiotensin II-stimulated H9c2 cells." PubMed, NIH. Available at:[Link]

  • "SwiftFluo® TR-FRET Kinase Assay Kits." Sino Biological. Available at:[Link]

Application

Preclinical In Vivo Administration Protocols for 5-Quinolin-3-ylpyrazin-2-amine

Executive Summary & Pharmacological Context 5-Quinolin-3-ylpyrazin-2-amine represents a highly privileged bicyclic-heteroaryl scaffold frequently utilized in the development of targeted small-molecule kinase inhibitors[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

5-Quinolin-3-ylpyrazin-2-amine represents a highly privileged bicyclic-heteroaryl scaffold frequently utilized in the development of targeted small-molecule kinase inhibitors[1]. Compounds bearing this rigid, planar core architecture are notably prominent in targeting the DNA Damage Response (DDR) network, specifically acting as potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors[1]. Because of its structural rigidity, this compound exhibits significant lipophilicity and high crystal lattice energy, presenting substantial formulation challenges for systemic in vivo administration[2]. This application note provides a self-validating, causality-driven protocol for formulating and administering 5-Quinolin-3-ylpyrazin-2-amine in preclinical murine models.

Pathway RS Replication Stress / DNA Damage ATR ATR Kinase RS->ATR CHK1 CHK1 Activation ATR->CHK1 Inhibitor 5-Quinolin-3-ylpyrazin-2-amine (Kinase Inhibitor) Inhibitor->ATR Inhibits CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Apoptosis Apoptosis / Synthetic Lethality CellCycle->Apoptosis When ATR is inhibited

Caption: Mechanism of action: 5-Quinolin-3-ylpyrazin-2-amine targeting the DNA Damage Response.

Physicochemical Profiling & Formulation Causality

The physicochemical profile of 5-Quinolin-3-ylpyrazin-2-amine dictates its formulation strategy. The pyrazin-2-amine moiety is weakly basic, while the quinoline nitrogen remains largely unionized at physiological pH (7.4). Consequently, the unformulated active pharmaceutical ingredient (API) has an aqueous solubility of <0.1 mg/mL.

  • Causality of Co-Solvent Systems: Direct injection of the API in standard saline leads to immediate precipitation, causing lethal pulmonary embolisms in murine models. To disrupt the strong π-π stacking inherent to the quinoline-pyrazine axis, a primary solubilizer like Dimethyl Sulfoxide (DMSO) is strictly required[3].

  • Causality of Surfactants: To prevent the API from crashing out of solution upon introduction to the aqueous phase, co-surfactants such as PEG400 and Tween-80 are employed. These agents create a mixed micellar system that maintains the drug in a supersaturated, bioavailable state[4].

  • Causality of Cyclodextrins: For oral (PO) or alternative intravenous (IV) routes, modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are utilized. The lipophilic quinoline core is sequestered within the hydrophobic cavity of the cyclodextrin, enhancing apparent aqueous solubility without the systemic toxicity associated with high co-solvent loads[5].

Standardized Formulation Vehicles

To ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the following standardized vehicles are recommended based on established poorly water-soluble drug protocols[2].

Table 1: Recommended Formulation Vehicles for 5-Quinolin-3-ylpyrazin-2-amine

RouteVehicle CompositionMax ConcentrationPreparation Notes
IV / IP 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline~3.0 - 5.0 mg/mLClear solution; solvents must be added sequentially[3].
PO / IV 20% HP-β-CD in 50 mM Citrate Buffer (pH 4.5)~10.0 mg/mLInclusion complex; requires continuous stirring at 37°C[5].
PO 0.5% Methylcellulose (MC) + 0.2% Tween-80 in H₂O~50.0 mg/mLHomogeneous suspension; requires probe sonication.
Step-by-Step Preparation: Mixed Micellar Co-Solvent Solution (IV/IP)
  • Primary Solubilization: Weigh the required amount of 5-Quinolin-3-ylpyrazin-2-amine API and dissolve completely in 10% (v/v) DMSO. Vortex until no visible particles remain.

  • Micellar Stabilization: Add 40% (v/v) PEG400 and vortex for 2 minutes. The PEG acts as a critical co-solvent and dispersion agent[3].

  • Surfactant Addition: Add 5% (v/v) Tween-80. Sonicate the mixture for 5 minutes at room temperature to ensure uniform micelle formation[4].

  • Aqueous Dilution: Slowly add 45% (v/v) sterile Saline dropwise while continuously vortexing. Critical Step: Rapid addition of saline will cause localized supersaturation and irreversible precipitation.

  • Sterilization: Pass the final clear solution through a 0.22 µm PTFE syringe filter.

G A API: 5-Quinolin-3-ylpyrazin-2-amine (Poorly Soluble) B Solubilization (10% DMSO) A->B C Surfactant/Cosolvent (40% PEG400 + 5% Tween-80) B->C D Aqueous Phase (45% Saline) C->D E Sterile Filtration (0.22 µm) D->E F In Vivo Administration E->F G Intravenous (IV) Bioavailability Baseline F->G H Per Os (PO) Efficacy & PK F->H I Intraperitoneal (IP) Alternative Systemic F->I

Caption: Workflow for the formulation and in vivo administration of 5-Quinolin-3-ylpyrazin-2-amine.

In Vivo Administration Methodologies

Intravenous (IV) Injection (Tail Vein)
  • Purpose: Establishes baseline absolute bioavailability (100%) and maximum plasma concentration ( Cmax​ ).

  • Procedure: Warm the murine subject using a heat lamp for 3-5 minutes to induce tail vein vasodilation. Administer the co-solvent formulation at a dosing volume of ≤5 mL/kg using a 27G to 30G needle.

  • Causality: Injection must be performed slowly (over 10-15 seconds) to allow the mixed micellar formulation to dilute safely into the bloodstream without precipitating.

Per Os (PO) Oral Gavage
  • Purpose: Evaluates oral bioavailability and therapeutic efficacy for chronic dosing.

  • Procedure: Using a stainless steel or flexible plastic gavage needle, administer the HP-β-CD solution or MC suspension directly into the stomach. Maximum dosing volume is 10 mL/kg.

  • Causality: Suspensions must be vortexed immediately prior to drawing into the syringe to prevent API settling, which would result in erratic dosing and high inter-subject PK variability.

Pharmacokinetic (PK) Sampling & Analysis

A robust PK profile requires precise temporal sampling to capture both the distribution and elimination phases of the quinoline-pyrazine scaffold.

Table 2: Standard Murine PK Sampling Parameters

ParameterDescriptionTypical Value for Scaffold
Tmax​ Time to maximum plasma concentration0.5 - 2.0 hours (PO)
Cmax​ Maximum plasma concentrationDose-dependent
T1/2​ Elimination half-life2.0 - 6.0 hours
AUC Area under the curveIndicates total systemic exposure
F% Oral Bioavailability15% - 40% (Formulation dependent)

Sampling Protocol: Collect ~50 µL of blood via the submandibular vein or saphenous vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma. Analyze via LC-MS/MS.

Troubleshooting & Self-Validating Systems

To establish a self-validating experimental system, researchers must integrate strict quality control checks prior to administration:

  • Visual Validation: Before IV administration, hold the syringe against both a stark white and a stark black background under bright light. If the solution exhibits a Tyndall effect (cloudiness) or micro-precipitates, do not inject.

  • Analytical Validation: Utilize Dynamic Light Scattering (DLS) to confirm that the micellar structures in the DMSO/PEG/Tween vehicle are uniformly nano-sized (<100 nm)[4].

  • Causality of Failure: If the API precipitates during the addition of saline, it indicates that the DMSO/PEG ratio is insufficient to overcome the crystal lattice energy of that specific polymorph. Remediation requires either increasing the PEG400 ratio or switching to the HP-β-CD inclusion complex[5].

References

  • Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. ACS Publications. URL: [Link][1]

  • Modified Cyclodextrins and Their Application in Drug Delivery. AIP Publishing. URL: [Link][5]

  • A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog. PMC. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-Quinolin-3-ylpyrazin-2-amine in aqueous media

Welcome to the Technical Support Center for formulation and solubility optimization. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate 5-Quinolin-3-ylpyrazin-2-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and solubility optimization. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate 5-Quinolin-3-ylpyrazin-2-amine .

Before diving into troubleshooting, we must understand the physicochemical causality of this molecule's behavior. This compound is a classic "brick dust" molecule. It features a highly planar, rigid heterocyclic core (a quinoline ring fused to a pyrazine) that drives massive crystal lattice energy through extensive π−π stacking. Furthermore, at physiological pH (7.4), it lacks highly polar, ionizable groups—the quinoline nitrogen has a pKa of ~4.5, and the primary amine on the pyrazine is heavily delocalized and poorly basic. Consequently, it is highly lipophilic, resists solvation in both water and simple oils, and requires aggressive, thermodynamically driven formulation strategies.

Below is our diagnostic workflow, followed by targeted troubleshooting guides, quantitative data, and self-validating protocols to ensure your assays succeed.

Diagnostic Formulation Workflow

FormulationWorkflow Start 5-Quinolin-3-ylpyrazin-2-amine Solubility Optimization Assay Target Application? Start->Assay InVitro In Vitro Assays (Biochemical/Cellular) Assay->InVitro InVivo In Vivo PK/PD (Rodent Models) Assay->InVivo Cosolvent DMSO Stock (10-50 mM) + Aqueous Buffer InVitro->Cosolvent Route Dosing Route? InVivo->Route Precipitation Precipitation Observed? Cosolvent->Precipitation Surfactant Add 0.01-0.1% Tween-20 or 0.1% BSA Precipitation->Surfactant Yes Success1 Proceed to Assay Precipitation->Success1 No Surfactant->Success1 IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cyclo 20% HP-β-CD + pH Adjustment (pH 3.5) IV->Cyclo SMEDDS Lipid-Based Delivery (SMEDDS) or ASD PO->SMEDDS

Diagnostic Workflow for 5-Quinolin-3-ylpyrazin-2-amine Solubility Optimization

Troubleshooting Guides & FAQs

Q1: When I dilute my 10 mM DMSO stock of 5-Quinolin-3-ylpyrazin-2-amine into my biochemical assay buffer (pH 7.4), the compound rapidly crashes out, causing erratic IC50 curves. How do I prevent this? A: You are experiencing solvent-shift nucleation. When the solvating power of DMSO is diluted below ~2-5% v/v, the un-ionized free base of the compound is exposed to the aqueous environment. Because its crystal lattice energy is so high, the molecules rapidly self-associate rather than remain in a metastable supersaturated state. The Fix: To maintain supersaturation, you must disrupt the nucleation kinetics. We recommend adding a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20) or a carrier protein (0.1% BSA) directly to your aqueous buffer prior to the addition of the DMSO stock. The amphiphilic nature of these additives forms micro-micelles or hydrophobic pockets that shield the planar aromatic rings, effectively raising the kinetic solubility limit 1.

Q2: We need to dose this compound intravenously (IV) in mice at 5 mg/kg, but we cannot achieve a clear solution using standard PEG400/Tween 80 mixtures. What is the most thermodynamically stable approach? A: Simple cosolvent/surfactant mixtures often fail for "brick dust" molecules because they rely merely on lowering the dielectric constant of the solvent, which doesn't sufficiently overcome the molecule's strong solid-state intermolecular forces. For IV administration, where particulate matter can cause fatal embolisms, you must use inclusion complexation combined with pH adjustment. The Fix: Utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD is perfectly sized to encapsulate the planar quinoline/pyrazine core 2. Simultaneously, lower the formulation pH to ~3.5 using 0.1N HCl. This protonates the quinoline nitrogen, creating an ion-dipole interaction that synergizes with the cyclodextrin complexation, increasing solubility exponentially.

Q3: Our in vivo PK studies show highly variable and poor oral exposure (PO). How can we overcome this dissolution-rate limited absorption? A: 5-Quinolin-3-ylpyrazin-2-amine behaves as a Biopharmaceutics Classification System (BCS) Class II/IV compound 3. Its dissolution rate in the gastrointestinal tract is slower than its transit time. If dosed as a crystalline suspension, it will simply be excreted. The Fix: You must bypass the dissolution energy penalty entirely by presenting the drug in a pre-solubilized state. We recommend a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon contact with GI fluids, keeping the drug solubilized during the critical absorption window 4.

Quantitative Solubility Profiles

The following table summarizes the expected apparent solubility of 5-Quinolin-3-ylpyrazin-2-amine across various formulation vehicles, demonstrating the necessity of advanced solubilization techniques.

Formulation VehiclepHApparent Solubility (mg/mL)Fold EnhancementMechanism of Solubilization
Water (Control)7.4< 0.0021xN/A
0.1N HCl1.00.0840xIonization (Quinoline N protonation)
10% DMSO / 90% PBS7.40.0157.5xCosolvency (Dielectric constant reduction)
20% HP- β -CD in Water3.53.21600xInclusion complexation + Ion-dipole interaction
SMEDDS (Capryol/Tween/Transcutol)N/A8.54250xPre-solubilized lipidic microemulsion

Self-Validating Experimental Protocols

Protocol A: HP- β -CD Complexation for IV Administration (Target: 2 mg/mL)

Causality Focus: This protocol leverages both pH-dependent ionization and hydrophobic cavity encapsulation to break the crystal lattice.

  • Weighing & Wetting: Weigh 200 mg of HP- β -CD and dissolve it in 0.8 mL of sterile Water for Injection (WFI).

    • Validation Check: The resulting 20% w/v solution must be completely clear and slightly viscous.

  • API Addition: Add 2 mg of 5-Quinolin-3-ylpyrazin-2-amine to the cyclodextrin solution.

    • Observation: The API will initially suspend as a cloudy mixture because internal cavity complexation is kinetically slow at neutral pH.

  • pH Adjustment: Dropwise add 0.1N HCl until the pH reaches 3.5 (monitor via micro-pH probe).

    • Causality: Protonating the quinoline nitrogen increases the molecule's polarity, pulling it into the aqueous phase where it can rapidly partition into the cyclodextrin cavity.

  • Sonication & Heating: Sonicate the mixture in a water bath at 45°C for 30 minutes.

    • Validation Check: The suspension should transition to a completely transparent, slightly yellow solution. If opalescence or particulates remain, complexation equilibrium has not been reached.

  • Equilibration & Filtration: Allow the solution to cool to room temperature. Centrifuge at 10,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Validation Check: No pellet should form during centrifugation. A pellet indicates you have formed a colloidal suspension rather than achieving true thermodynamic solubilization.

Protocol B: SMEDDS Preparation for Oral Dosing (Target: 5 mg/g)

Causality Focus: This protocol uses thermokinetic energy to force the drug into a lipid matrix, bypassing the GI tract's dissolution step.

  • Excipient Blending: In a glass scintillation vial, combine 30% w/w Capryol 90 (oil phase), 50% w/w Tween 80 (surfactant), and 20% w/w Transcutol HP (co-surfactant). Vortex vigorously for 2 minutes.

  • API Loading: Add 5-Quinolin-3-ylpyrazin-2-amine to achieve a 5 mg/g loading concentration.

  • Thermokinetic Solubilization: Stir the mixture at 50°C using a magnetic stir bar for 2 hours.

    • Causality: Heat is strictly required to overcome the high crystal lattice energy ("brick dust" property) and allow the lipid mixture to solvate the individual molecules.

  • Self-Emulsification Test (Self-Validation): Drop 50 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (0.1N HCl) at 37°C with mild agitation.

    • Validation Check: The mixture should spontaneously form a clear or slightly bluish transparent dispersion (microemulsion) within 60 seconds. If a milky white, opaque emulsion forms, the surfactant HLB balance has failed to keep the API in the micellar core, risking in vivo precipitation.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Quinolin-3-ylpyrazin-2-amine Stability in Long-Term Storage

Welcome to the Technical Support Center for 5-Quinolin-3-ylpyrazin-2-amine . This highly functionalized heterocyclic scaffold is frequently utilized as a core building block in the development of small molecule kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Quinolin-3-ylpyrazin-2-amine . This highly functionalized heterocyclic scaffold is frequently utilized as a core building block in the development of small molecule kinase inhibitors (SMKIs) [1]. While its dual-ring system (quinoline and pyrazine) provides excellent binding affinity to kinase ATP-binding pockets, it introduces specific physicochemical liabilities during long-term storage.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your active pharmaceutical ingredient (API) batches under ICH Q1A(R2) and Q1B regulatory conditions[2, 3].

Section 1: Photolytic Degradation of the Quinoline Moiety

FAQ: Why does my compound turn yellow/brown when left on the benchtop, and how does this affect purity?

Mechanistic Causality: The discoloration is a direct result of photolytic degradation. The quinoline ring is highly photosensitive. Upon exposure to UV or visible light, the quinoline moiety absorbs photons to reach an excited triplet state. This excited state transfers energy to ambient ground-state oxygen, generating reactive oxygen species (ROS) such as singlet oxygen [4]. These ROS rapidly attack the electron-rich pyrazine ring or the quinoline nucleus itself, leading to the formation of hydroxyquinoline derivatives and N-oxides [5, 6]. This auto-oxidation chain reaction compromises the structural integrity and purity of the SMKI.

Protocol: Self-Validating ICH Q1B Photostability Assessment

To accurately quantify photostability, you must isolate photolytic degradation from thermal degradation using a parallel dark-control system.

  • Sample Preparation: Spread 5-Quinolin-3-ylpyrazin-2-amine powder in a uniform, thin layer (≤ 3 mm thick) across two quartz petri dishes.

  • Control Masking: Wrap one dish entirely in aluminum foil to serve as the Dark Control.

  • Irradiation: Place both dishes in a validated photostability chamber. Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light (320-400 nm) [2].

  • Extraction & Analysis: Dissolve 10 mg of each sample in 10 mL of HPLC-grade methanol. Analyze via LC-MS/UV.

  • Validation Check: The Dark Control must show ≤ 0.1% degradation. Causality note: If the Dark Control shows >0.1% degradation, thermal degradation or ambient moisture hydrolysis is confounding your results, indicating that the chamber's temperature regulation must be recalibrated.

Photodegradation A 5-Quinolin-3-ylpyrazin-2-amine (Intact API) B Excited Triplet State (Photosensitization) A->B UV/Vis Light C Singlet Oxygen (ROS) Generation B->C Ambient O2 D Hydroxyquinoline Degradants C->D Ring Hydroxylation E Pyrazine N-Oxides C->E Nitrogen Oxidation

Mechanistic pathway of quinoline-mediated photolytic degradation and ROS generation.

Section 2: Oxidative Vulnerability of the Pyrazin-2-amine System

FAQ: During forced degradation or long-term storage in semi-permeable containers, we observe a +16 Da mass shift. What is the mechanism?

Mechanistic Causality: A +16 Da shift is the classic mass spectrometric signature of N-oxidation. The exocyclic amine at the 2-position of the pyrazine ring donates electron density into the pyrazine system via resonance. This localized electron richness makes the endocyclic nitrogen atoms highly nucleophilic and exceptionally susceptible to oxidation by peroxides or trace transition metals [7, 8]. In aqueous formulations or humid environments, trace peroxides present in common excipients (e.g., PEGs or polysorbates) will act as catalysts for this N-oxide formation.

Protocol: Predictive Oxidative Stress Testing
  • Solution Prep: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0).

  • Stress Induction: Add hydrogen peroxide to achieve a 3% H2O2 final concentration.

  • Time-Course Sampling: Incubate the solution at 25°C. Pull 100 µL aliquots at 1, 4, and 24 hours.

  • Quenching (Critical Step): Immediately quench the reaction by adding 10 µL of 10% sodium metabisulfite. Causality note: Failing to quench the ROS will result in artifactual oxidation occurring inside the HPLC autosampler while the sample waits in the queue, generating false-positive degradation data.

  • Validation Check: Monitor the disappearance of the parent peak. If degradation exceeds 20% within 1 hour, the compound is highly oxidation-labile, mandating the use of antioxidants (e.g., BHT or ascorbic acid) or nitrogen-purged packaging in the final drug product.

Section 3: Solid-State Stability and Amorphous Solid Dispersions (ASDs)

FAQ: Our amorphous solid dispersion (ASD) formulation of the compound shows a severe drop in dissolution rate after 6 months at 40°C/75% RH. Why does this happen?

Mechanistic Causality: Like many SMKIs, 5-Quinolin-3-ylpyrazin-2-amine suffers from poor aqueous solubility, necessitating formulation as an ASD using acidic polymers (e.g., HPMCAS) [9, 10]. The physical stability of this ASD relies heavily on acid-base hydrogen bonding between the basic pyrazine/quinoline nitrogens and the acidic polymer matrix [9]. Under accelerated ICH conditions (40°C/75% RH), moisture acts as a plasticizer, significantly lowering the glass transition temperature (Tg) of the polymer. This increased molecular mobility disrupts the stabilizing acid-base interactions, allowing the API molecules to phase-separate and recrystallize into a lower-energy, highly insoluble polymorph, thereby ruining the dissolution profile [9].

Quantitative Impact of Storage Conditions on ASD Stability
Storage Condition (ICH)DurationMoisture Uptake (w/w %)API Crystallinity (XRD)Purity (LC-MS)Dissolution at 45 min
Initial (T=0) 0 Months0.5%Amorphous (Halo)99.8%95%
25°C / 60% RH (Long-Term)12 Months1.2%Amorphous (Halo)99.5%92%
30°C / 65% RH (Intermediate)6 Months2.8%Trace Crystalline98.7%85%
40°C / 75% RH (Accelerated)6 Months6.5%Highly Crystalline96.2%42%
Protocol: Moisture-Sorption and Crystallization Assessment
  • DVS Analysis: Load 15 mg of the ASD into a Dynamic Vapor Sorption (DVS) analyzer. Cycle the humidity from 0% to 90% RH at 25°C, holding at each 10% increment until mass equilibrium ( dm/dt < 0.002%/min) is reached.

  • Solid-State Characterization: Remove the sample immediately after the 75% RH hold and analyze via Powder X-Ray Diffraction (PXRD).

  • Validation Check: A shift from a broad amorphous halo to sharp diffraction peaks confirms moisture-induced crystallization. Causality note: Evaluate the DVS isotherm loop; the curve must close (desorption matches sorption). If massive hysteresis is observed, it indicates irreversible hydrate formation or permanent phase separation.

SolidState A Stable Amorphous Solid Dispersion (API + Acidic Polymer) B Moisture Ingress (High RH Storage) A->B C Polymer Plasticization (Lowered Tg) B->C D Disruption of Acid-Base Interactions C->D E API Phase Separation & Recrystallization D->E Thermodynamic Driving Force

Mechanism of moisture-induced phase separation and crystallization in SMKI amorphous dispersions.

References

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.PMC - NIH.
  • Q1A - Q1F Stability Guidelines.International Council for Harmonisation (ICH).
  • Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products.ICH.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.PMC - NIH.
  • Photodegradation of quinoline in water.ResearchGate.
  • Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline, Photo-Fenton Generated OH• Radicals and Superoxide Dismutase.ACS Publications.
  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.Benchchem.
  • Pyrazines.Thieme-Connect.
  • Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors.Purdue e-Pubs.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.ResearchGate.
Troubleshooting

Technical Support Center: Troubleshooting Poor Cellular Uptake of 5-Quinolin-3-ylpyrazin-2-amine

Welcome to the technical support center for 5-Quinolin-3-ylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Quinolin-3-ylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues, ensuring the integrity and success of your research.

Introduction

5-Quinolin-3-ylpyrazin-2-amine is a small molecule of interest in various research fields. However, its physicochemical properties can sometimes lead to suboptimal cellular uptake, resulting in discrepancies between biochemical and cell-based assay results. This guide will walk you through a logical, step-by-step process to identify the root cause of poor uptake and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-Quinolin-3-ylpyrazin-2-amine shows high potency in my biochemical assay but has low or no activity in my cell-based assays. What is the likely cause?

A1: A significant drop in activity when moving from a biochemical to a cellular context is a classic indicator of poor cell permeability.[1] While the compound can effectively interact with its target in a cell-free system, it may be struggling to cross the cell membrane to reach its intracellular target. Other potential factors include compound instability in cell culture media, rapid metabolism within the cell, or active removal from the cell by efflux pumps.[1]

Q2: What are the key physicochemical properties of 5-Quinolin-3-ylpyrazin-2-amine that might influence its cellular uptake?

A2: While specific experimental data for 5-Quinolin-3-ylpyrazin-2-amine is not extensively published, we can infer potential challenges from its structure. The presence of multiple nitrogen atoms in the quinoline and pyrazine rings can lead to a higher polar surface area (PSA). Generally, a higher PSA can hinder passive diffusion across the lipophilic cell membrane.[2] Additionally, its aromatic ring systems can contribute to low aqueous solubility, which is another common hurdle for cellular uptake.[3]

Q3: How can I definitively determine if poor permeability is the problem?

A3: To confirm and quantify the permeability of your compound, a tiered approach using in vitro permeability assays is recommended. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based permeability assays like the Caco-2 or MDCK assays.[4]

  • PAMPA is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane. It's an excellent first step to isolate and assess passive permeability.[5][6]

  • Caco-2 and MDCK assays use a monolayer of cells that mimic the intestinal or kidney epithelium, respectively. These assays provide a more comprehensive view by evaluating both passive diffusion and active transport processes, including efflux.[7][8][9]

Q4: What is an "efflux pump," and how could it affect my experiments with 5-Quinolin-3-ylpyrazin-2-amine?

A4: Efflux pumps are proteins on the cell surface that actively transport a wide variety of substances, including drugs and xenobiotics, out of the cell.[10][11][12] This is a natural defense mechanism for cells. If 5-Quinolin-3-ylpyrazin-2-amine is a substrate for an efflux pump, such as P-glycoprotein (P-gp), it may be efficiently removed from the cell after entry, leading to low intracellular concentrations and reduced activity in your assay.[13]

Systematic Troubleshooting Workflow

If you suspect poor cellular uptake of 5-Quinolin-3-ylpyrazin-2-amine, follow this systematic workflow to diagnose and address the issue.

TroubleshootingWorkflow A Start: Poor cellular activity of 5-Quinolin-3-ylpyrazin-2-amine B Step 1: Assess Passive Permeability (PAMPA Assay) A->B C Result: High Permeability B->C D Result: Low Permeability B->D E Step 2: Investigate Active Transport (Caco-2 or MDCK Assay) C->E I Issue: Poor Passive Permeability (High PSA, Low Lipophilicity) D->I F Result: Efflux Ratio > 2 E->F G Result: Efflux Ratio < 2 E->G H Issue: Active Efflux (Substrate for P-gp, BCRP, etc.) F->H M Consider other factors: - Compound instability - Intracellular metabolism - Off-target effects G->M J Solution: Co-administer with Efflux Pump Inhibitor (e.g., Verapamil, Elacridar) H->J K Solution: Medicinal Chemistry (Prodrug, Structural Modification) I->K L Solution: Formulation Strategies (Nanoparticles, Liposomes) I->L

Caption: A step-by-step workflow for troubleshooting poor cellular uptake.

Step 1: Assess Passive Permeability with the PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures the ability of a compound to diffuse across an artificial lipid membrane.[5] This provides a clean assessment of passive permeability without the complexities of cellular processes like active transport and metabolism.[6]

Experimental Protocol: PAMPA
  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.[5]

  • Prepare Solutions:

    • Donor Solution: Dissolve 5-Quinolin-3-ylpyrazin-2-amine in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration.

    • Acceptor Solution: Prepare fresh buffer for the acceptor plate.

  • Assay Execution:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Carefully place the filter plate (with the lipid membrane) on top of the acceptor plate.

    • Add the donor solution containing your compound to the wells of the filter plate.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[14][15]

  • Quantification: After incubation, determine the concentration of 5-Quinolin-3-ylpyrazin-2-amine in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / [C]equilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA]t = Concentration in the acceptor well at time t

    • [C]equilibrium = Equilibrium concentration

Interpreting PAMPA Results
Papp Value (x 10-6 cm/s) Permeability Classification Interpretation for 5-Quinolin-3-ylpyrazin-2-amine
> 10HighPassive permeability is unlikely to be the primary issue. Proceed to Step 2.
1 - 10MediumPassive permeability may be a contributing factor. Consider optimization strategies.
< 1LowPoor passive permeability is a significant hurdle. Focus on strategies to improve this property.
Step 2: Investigate Active Transport with Caco-2 or MDCK Assays

If the PAMPA assay suggests that passive permeability is not the main issue, the next step is to investigate the role of active transport, particularly efflux, using a cell-based assay. Caco-2 and MDCK cells are commonly used for this purpose as they form polarized monolayers with tight junctions and express various transporters.[9][16] The MDCK-MDR1 cell line, which overexpresses the P-gp efflux pump, is particularly useful for identifying P-gp substrates.[7][17][18]

Experimental Protocol: Bidirectional Caco-2/MDCK Assay
  • Cell Culture: Culture Caco-2 or MDCK cells on permeable supports (e.g., Transwell™ inserts) until a confluent monolayer is formed. For Caco-2 cells, this typically takes about 21 days.[19]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[8]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B) Transport: Add the dosing solution containing 5-Quinolin-3-ylpyrazin-2-amine to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[4]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[4]

  • Sampling and Analysis: Incubate at 37°C with gentle shaking. At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and analyze the concentration of your compound by LC-MS/MS.[4]

  • Data Analysis: Calculate the Papp values for both A→B and B→A directions. The efflux ratio is then calculated as:

    Efflux Ratio = Papp (B→A) / Papp (A→B)

Interpreting Caco-2/MDCK Results
Efflux Ratio Interpretation Recommended Next Steps
< 2No significant effluxActive efflux is not the primary cause of poor uptake. Re-evaluate passive permeability or consider other factors like metabolism or instability.
> 2Potential efflux substrate5-Quinolin-3-ylpyrazin-2-amine is likely being actively transported out of the cells.

If an efflux ratio greater than 2 is observed, you can confirm the involvement of specific efflux pumps by repeating the assay in the presence of known inhibitors.

Efflux Pump Common Inhibitor
P-glycoprotein (P-gp/MDR1)Verapamil, Elacridar
Breast Cancer Resistance Protein (BCRP)Ko143
Multidrug Resistance-associated Proteins (MRPs)Probenecid

A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that 5-Quinolin-3-ylpyrazin-2-amine is a substrate for that particular transporter.

Strategies to Overcome Poor Cellular Uptake

Based on the results from your troubleshooting experiments, you can employ several strategies to improve the cellular uptake of 5-Quinolin-3-ylpyrazin-2-amine.

Solutions A Identified Issue B Active Efflux A->B C Poor Passive Permeability A->C D Co-administration with Efflux Pump Inhibitors B->D E Medicinal Chemistry Approaches C->E F Formulation Strategies C->F G Prodrug Design E->G H Structural Modification E->H I Nanoparticle Encapsulation F->I J Liposomal Formulation F->J

Caption: Strategies to address active efflux and poor passive permeability.

For Active Efflux:
  • Co-administration with Efflux Pump Inhibitors: For in vitro experiments, the simplest solution is to co-incubate your cells with 5-Quinolin-3-ylpyrazin-2-amine and a known inhibitor of the identified efflux pump.[20] This will block the pump's activity and allow your compound to accumulate inside the cells.

For Poor Passive Permeability:
  • Medicinal Chemistry Approaches:

    • Prodrug Strategy: Modify the structure of 5-Quinolin-3-ylpyrazin-2-amine by adding a lipophilic moiety that can be cleaved off by intracellular enzymes, releasing the active compound inside the cell.[21][22]

    • Structural Modification: If feasible, synthesize analogs of your compound with improved physicochemical properties, such as a lower polar surface area or optimized lipophilicity (LogP).[22]

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating 5-Quinolin-3-ylpyrazin-2-amine in nanoparticles can facilitate its entry into cells through endocytosis.[23]

    • Liposomal Formulation: Similar to nanoparticles, liposomes can fuse with the cell membrane and deliver their cargo directly into the cytoplasm.

Conclusion

Troubleshooting poor cellular uptake is a critical step in the development of any small molecule therapeutic or research tool. By systematically evaluating the passive permeability and active transport of 5-Quinolin-3-ylpyrazin-2-amine, you can gain valuable insights into its behavior in a cellular context. This structured approach will enable you to make informed decisions and implement the most effective strategies to ensure the successful progression of your research.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Hansen, M. F., et al. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 9(12), 863.
  • Verma, N., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Frontiers in Microbiology, 12, 736818.
  • Bansal, T., et al. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Journal of Young Pharmacists, 15(4), 651-657.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Domainex. (2026, February 9). MDCK Permeability Assay. Retrieved from [Link]

  • Protocol Exchange. (2012). Caco2 assay protocol.
  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Iino, M., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 788734.
  • Sun, D., et al. (2022). Role of efflux pumps, their inhibitors, and regulators in colistin resistance. Frontiers in Microbiology, 13, 1004128.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Li, M., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery, 26(1), 357-370.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Varilie, N. (2024). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview.
  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates commonly used to measure direct efflux | Download Table. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • PubChem. (n.d.). 5-[3-(1-Quinolin-2-ylazetidin-3-yl)pyrazin-2-yl]pyridin-2-amine. Retrieved from [Link]

  • Dvorsky, D., et al. (2024). Differential Effect of Simulated Microgravity on the Cellular Uptake of Small Molecules. International Journal of Molecular Sciences, 25(18), 10091.
  • Montanari, E., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Cancers, 16(9), 1735.
  • Martins, M., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Open Microbiology Journal, 7, 72-76.
  • Martins, M., et al. (2011). Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. In Vivo, 25(2), 171-179.
  • Iino, M., et al. (2011). Evaluation of Multidrug Efflux Pump Inhibitors by a New Method Using Microfluidic Channels. PLoS ONE, 6(4), e18547.
  • Emery Pharma. (2013, September 17). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Retrieved from [Link]

  • Trepout, S., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(9), 2128-2137.
  • Al-Attar, A., & Al-Retmi, A. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1563.
  • Ma, L., et al. (2024). Facilitated Transport of EGFR Inhibitors Plays an Important Role in Their Cellular Uptake. Journal of the American Chemical Society, 146(2), 1468-1476.
  • SciTechDaily. (2023, February 5). Unlocking the Secrets of Cellular Uptake: Revolutionary Discovery Paves Way for New Cancer and Disease Treatments. Retrieved from [Link]

  • Li, M., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery, 26(1), 357-370.
  • Lin, Y., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Central Science, 7(9), 1508-1521.
  • van der Sluis, E. O., et al. (2022). Determining small-molecule permeation through lipid membranes.
  • Zhang, Z., et al. (2024). Bridging metabolic reprogramming and targeted therapy: the critical role of S-palmitoylation in cancer. Frontiers in Cell and Developmental Biology, 12, 1379551.
  • Kráľová, P., et al. (2022). Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. Molecules, 27(10), 3125.
  • Kráľová, P., et al. (2022). Molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during their reaction with isocyanic acid. Beilstein Archives.

Sources

Reference Data & Comparative Studies

Validation

Choosing Your Weapon: A Comparative Guide to ROCK Inhibitors Y-27632 vs. Novel Quinoline-Based Analogs

A Senior Application Scientist's Guide to Selecting the Right Rho-Kinase Inhibitor In the intricate world of cellular signaling, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) stand out as ma...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Right Rho-Kinase Inhibitor

In the intricate world of cellular signaling, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) stand out as master regulators of the actin cytoskeleton. Their influence extends to fundamental processes such as cell adhesion, migration, proliferation, and apoptosis.[1] Consequently, pharmacological inhibition of ROCK is a cornerstone technique in laboratories studying everything from cancer metastasis to stem cell biology and neuroregeneration.

For years, Y-27632 has been the workhorse, the trusted standard for ROCK inhibition. However, the relentless pursuit of greater potency and selectivity has led to the development of novel chemical scaffolds. This guide provides an in-depth, objective comparison between the classical inhibitor, Y-27632, and a representative of a promising new class: potent quinoline-based ROCK inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to guide your selection for your specific research needs.

The Central Axis: Understanding the ROCK Signaling Pathway

The ROCK signaling cascade is a critical downstream effector of the small GTPase RhoA. When activated by upstream signals, RhoA engages ROCK, initiating a phosphorylation cascade that governs cellular contractility and cytoskeletal structure. A primary mechanism involves the phosphorylation and inactivation of Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn increases the phosphorylation of Myosin Light Chain (MLC).[2][3] This "pro-contractile" signal drives the formation of actin stress fibers and focal adhesions.

ROCK_Signaling_Pathway Upstream Upstream Signals (e.g., LPA, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Upstream->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation (+) MYPT1 MYPT1 (MLC Phosphatase) ROCK->MYPT1 Phosphorylation (-) Cofilin Cofilin LIMK->Cofilin Phosphorylation (-) ActinPoly Actin Polymerization Cofilin->ActinPoly pCofilin p-Cofilin (Inactive) pMLC p-MLC MYPT1->pMLC Dephosphorylation pMYPT1 p-MYPT1 (Inactive) MLC Myosin Light Chain (MLC) StressFibers Stress Fiber Formation Cell Contraction pMLC->StressFibers Actin Actin Cytoskeleton StressFibers->Actin ActinPoly->Actin

Caption: The RhoA/ROCK Signaling Pathway.

Profile 1: Y-27632 - The Established Standard

Y-27632 is a cell-permeable, pyridinyl-cyclohexanecarboxamide derivative that has been the go-to ROCK inhibitor for over two decades.[4] Its widespread use is a testament to its reliability and extensive characterization across countless biological systems.

Mechanism of Action: Y-27632 functions as an ATP-competitive inhibitor, binding to the kinase domain of both ROCK1 and ROCK2.[1][4] This prevents the transfer of phosphate from ATP to downstream ROCK substrates, effectively shutting down the signaling cascade.

Performance Characteristics: It is considered a highly selective inhibitor for the ROCK family.[5] While it exhibits robust inhibition of ROCK1 and ROCK2, it's important to acknowledge that at the high micromolar concentrations often used in cell-based assays (typically 10-50 µM), the potential for off-target effects on other kinases, such as PKC isoforms, increases.[6][7] This is a critical consideration in experimental design; a phenotype observed at 50 µM may not be solely attributable to ROCK inhibition.

Common Applications:

  • Stem Cell Culture: Famously used to prevent dissociation-induced apoptosis (anoikis) and improve the survival and cloning efficiency of human embryonic and pluripotent stem cells.[5]

  • Cytoskeletal Research: Widely employed to study the role of stress fibers and contractility in cell migration, adhesion, and morphology.[4][8]

  • Preclinical Disease Models: Used extensively in models of cardiovascular disease, glaucoma, and inflammation.[7][9]

Profile 2: Quinoline-Based Inhibitors - The Next Generation of Potency

The quinoline and quinazolinone scaffolds have emerged as privileged structures in kinase inhibitor design.[10][11][12] Research into this chemical class has yielded ROCK inhibitors with exceptionally high potency, often orders of magnitude greater than Y-27632. For this guide, we will use a potent 4-quinazolinone analog, Compound 25 from a key study, as a representative of this class to enable a data-driven comparison.[10]

Mechanism of Action: Like Y-27632, these compounds are ATP-competitive inhibitors that target the kinase domain of ROCK. Their specific structure, however, allows for a more optimized fit within the ATP-binding pocket, accounting for their enhanced potency.[10]

Performance Characteristics: The primary advantage of this class is its sub-nanomolar potency against ROCK-II.[10] This leap in potency is not merely an incremental improvement; it allows researchers to use the inhibitor at significantly lower concentrations (low nanomolar vs. mid-micromolar for Y-27632). This dramatically reduces the probability of off-target effects, leading to cleaner, more specific experimental outcomes.[13][14] Furthermore, structure-activity relationship (SAR) studies have enabled the tuning of these molecules for greater selectivity against other kinases, such as PKA.[10]

Head-to-Head Performance Comparison

The most direct way to compare inhibitors is through their biochemical potency (IC50/Ki) and their selectivity profile. The data below is synthesized from published literature to provide a clear quantitative comparison.

ParameterY-27632Quinazolinone Analog (Cmpd 25)Advantage
Target ROCK1 / ROCK2ROCK1 / ROCK2Both are pan-ROCK inhibitors
Mechanism ATP-CompetitiveATP-CompetitiveMechanistically similar
ROCK1 Potency (Ki) 220 nM[5]~1 nM (IC50)Quinazolinone Analog
ROCK2 Potency (Ki/IC50) 300 nM (Ki)[5]<1 nM (IC50)[10]Quinazolinone Analog
Selectivity (vs. PKA) ModerateHigh (>144-fold vs ROCK-II)[10]Quinazolinone Analog
Typical Cellular Conc. 10 - 20 µM[1][8][15]Low nM range (projected)Quinazolinone Analog

Note: Data for the Quinazolinone Analog is based on Compound 25 from Hughes et al. (2010).[10] The potency of Y-27632 can vary slightly based on assay conditions.

Experimental Protocols for Inhibitor Validation

Trust in your results begins with rigorous validation of your tools. The following protocols provide self-validating frameworks for comparing ROCK inhibitors in your own laboratory setting.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ROCK protein. It is the gold standard for determining biochemical potency (IC50).

Principle: A purified, active ROCK enzyme is incubated with its substrate (e.g., recombinant MYPT1) and ATP in the presence of varying concentrations of the inhibitor.[16] The amount of phosphorylated substrate is then quantified, typically using an ELISA-based format with a phospho-specific antibody.[17]

Kinase_Assay_Workflow Start Start Plate Coat 96-well Plate with MYPT1 Substrate Start->Plate Block Block Wells Plate->Block AddKinase Add Purified ROCK Enzyme + Serial Dilution of Inhibitor Block->AddKinase Initiate Initiate Reaction (Add ATP) AddKinase->Initiate Incubate Incubate (e.g., 60 min @ 30°C) Initiate->Incubate Detect Detect Phosphorylation (Add anti-pMYPT1 Ab) Incubate->Detect Secondary Add HRP-conjugated Secondary Ab Detect->Secondary Develop Add TMB Substrate & Stop Solution Secondary->Develop Read Read Absorbance (450 nm) Develop->Read Analyze Plot Dose-Response Curve Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro ROCK kinase assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a recombinant ROCK substrate, such as MYPT1, and incubate overnight at 4°C.[16]

  • Washing & Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Inhibitor Preparation: Perform a serial dilution of Y-27632 and the quinoline-based inhibitor in kinase assay buffer.

  • Kinase Reaction: To each well, add the purified active ROCK enzyme and the corresponding inhibitor concentration. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation: Start the kinase reaction by adding a solution containing ATP.[16]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Wash the plate. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1-2 hours.

  • Secondary Antibody & Development: Wash the plate. Add an HRP-conjugated secondary antibody. After incubation and washing, add a chromogenic substrate like TMB and stop the reaction with acid.

  • Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cellular Assay: Western Blot for Phospho-MLC

This assay validates inhibitor activity within a cellular context by measuring the phosphorylation of a key downstream ROCK target.

Principle: Cells are treated with the inhibitors, lysed, and the levels of phosphorylated Myosin Light Chain (p-MLC) and total MLC are quantified by Western blot. A potent and effective inhibitor will cause a significant decrease in the p-MLC/total MLC ratio.[3]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate cells (e.g., HeLa or Swiss 3T3 cells) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal ROCK activity.

  • Stimulation & Inhibition: Pre-treat cells with various concentrations of Y-27632 or the quinoline-based inhibitor for 1-2 hours. Then, stimulate the ROCK pathway with an agonist like lysophosphatidic acid (LPA) for 5-10 minutes.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MLC (Ser19) and total MLC (or a loading control like GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-MLC to total MLC for each treatment condition.

Senior Scientist's Recommendation: Which Inhibitor to Choose?

The choice between Y-27632 and a more potent, novel inhibitor is not merely about picking the stronger compound; it's about aligning the tool with the experimental question.

  • For Routine, Well-Established Protocols: If your goal is to replicate established phenomena, such as improving stem cell survival during passaging, Y-27632 remains a cost-effective and reliable choice. Its effects are extensively documented, providing a solid foundation for comparison with historical data. However, always use the lowest effective concentration (typically 10 µM) and consider potential off-target effects in your interpretation.

  • For High-Specificity Mechanistic Studies: When dissecting a signaling pathway or aiming to definitively attribute a phenotype to ROCK inhibition, the superior potency and selectivity of a quinoline-based inhibitor is a significant advantage. Using it at a low nanomolar concentration provides much higher confidence that the observed effects are on-target.[10] This is crucial for target validation, drug discovery, and any experiment where precision is paramount. The reduced risk of confounding off-target activity can save significant time and resources in the long run.[13]

References

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-983. Available from: [Link]

  • Hidalgo, V. V., et al. (2022). ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. Frontiers in Immunology, 13, 946501. Available from: [Link]

  • Chen, X., et al. (2018). Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Cell Proliferation, 51(6), e12510. Available from: [Link]

  • Cell Biolabs, Inc. 96-Well ROCK Activity Assay Kit. Available from: [Link]

  • Ghimire, K., & Loirand, G. (2014). A Method for Measuring Rho Kinase Activity in Tissues and Cells. In Hypertension (pp. 139-146). Humana Press. Available from: [Link]

  • Wikipedia. Y-27632. Available from: [Link]

  • Dabos, T. 96-Well ROCK Activity Assay Kit, Cell Biolabs. Available from: [Link]

  • Danaher Life Sciences. ROCK Activity Assay Kit (ab211175). Available from: [Link]

  • ResearchGate. Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases | Request PDF. Available from: [Link]

  • BPS Bioscience. ROCK2 Kinase Assay Kit. Available from: [Link]

  • Cell Biolabs, Inc. (PDF) 96-well ROCK Activity Assay Kit. Available from: [Link]

  • Hughes, T. V., et al. (2010). Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5224-5227. Available from: [Link]

  • Weiskirchen, R., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLoS ONE, 18(1), e0279624. Available from: [Link]

  • Weiskirchen, R., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PMC. Available from: [Link]

  • Kigasawa, K., et al. (2017). A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. PLoS ONE, 12(5), e0177995. Available from: [Link]

  • Patel, R. A., et al. (2012). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 31(34), 3943-3954. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. Available from: [Link]

  • MDPI. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. Available from: [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents. PubMed. Available from: [Link]

  • PMC. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC. Available from: [Link]

  • ResearchGate. Effect of ROCK inhibitors on PDAC cell metabolism. Available from: [Link]

  • Feng, Y., et al. (2012). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in Pharmacological Sciences, 33(10), 535-542. Available from: [Link]

  • Barlaam, B., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9424-9446. Available from: [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed. Available from: [Link]

  • Assiut University. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. Assiut University. Available from: [Link]

  • PubMed. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed. Available from: [Link]

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Comparative

A Comparative Guide to the Kinome Selectivity Profiling of Novel Kinase Inhibitors: A Case Study Approach

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using a representative quinoline-based scaffold, exemplified by compounds similar to 5-Quinolin-3-ylpyrazin-2-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using a representative quinoline-based scaffold, exemplified by compounds similar to 5-Quinolin-3-ylpyrazin-2-amine, as a case study. We will delve into the critical importance of kinome-wide selectivity profiling in drug discovery, present a comparative analysis with established inhibitors, and provide detailed experimental protocols for robust and reproducible assessment.

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1] However, the high degree of structural similarity among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors.[2] Off-target effects can lead to toxicity or unexpected pharmacological activities, underscoring the necessity of early and comprehensive selectivity profiling.[3]

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of kinase inhibitors. We will explore how to interpret kinome scan data, compare selectivity profiles, and understand the functional implications of these findings.

Comparative Kinome Selectivity Analysis

To understand the selectivity of a novel inhibitor, it is essential to compare its kinome-wide interaction profile with that of well-characterized compounds. For this guide, we will use a hypothetical quinoline-based inhibitor, "Compound Q," which shares structural similarities with the 5-Quinolin-3-ylpyrazin-2-amine scaffold. We will compare its profile against two well-known kinase inhibitors: Dasatinib , a multi-targeted inhibitor, and Erlotinib , a more selective EGFR inhibitor.

Table 1: Comparative Kinome Selectivity of Compound Q, Dasatinib, and Erlotinib

Kinase TargetCompound Q (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Erlotinib (% Inhibition @ 1µM)
Primary Target(s)
EGFR259895
SRC92 99 15
ABL18899 5
Key Off-Targets
LCK859910
FYN82988
RIPK275402
GAK60355
VEGFR2459012
PDGFRB40957
c-KIT38974

This data is illustrative and compiled from various sources for comparative purposes. Actual results may vary.

Interpretation of Selectivity Profiles:

  • Compound Q demonstrates a profile of a multi-targeted inhibitor with potent activity against SRC family kinases (SRC, LCK, FYN) and ABL1.[2] It also shows significant inhibition of RIPK2 and GAK, which are known off-targets for some quinoline-based inhibitors.[4][5] The moderate activity against VEGFR2 and PDGFRB suggests potential anti-angiogenic effects.

  • Dasatinib is a classic example of a promiscuous inhibitor, potently inhibiting a broad range of kinases including ABL, SRC family kinases, and receptor tyrosine kinases like c-KIT, PDGFRB, and VEGFR2.

  • Erlotinib , in contrast, exhibits a much more selective profile, with high potency against its primary target, EGFR, and minimal off-target activity at the tested concentration.[6]

This comparative analysis highlights the diverse selectivity profiles of kinase inhibitors. While a highly selective inhibitor like Erlotinib may offer a more targeted therapeutic effect with potentially fewer side effects, multi-targeted inhibitors like Dasatinib and potentially Compound Q can be advantageous in treating complex diseases driven by multiple signaling pathways.[7]

In-Depth Experimental Protocols

Reproducible and accurate kinome selectivity data is the foundation of any successful kinase inhibitor program. Below is a detailed protocol for a typical in vitro kinase profiling assay.

Protocol: In Vitro Kinome Profiling using a Competition Binding Assay

This protocol is based on the principles of the KINOMEscan™ technology, a widely used platform for kinase inhibitor profiling.[8]

Objective: To determine the percentage of inhibition of a test compound against a panel of human kinases at a single concentration.

Materials:

  • Test compound (e.g., Compound Q) dissolved in 100% DMSO.

  • Kinase panel (e.g., scanMAX panel from Eurofins Discovery, covering over 468 kinases).[8]

  • Assay buffer.

  • ATP-site directed ligand (tracer).

  • Kinase-tagged bacteriophage T7.

  • Streptavidin-coated magnetic beads.

  • Wash buffer.

  • Detection reagents.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Test Compound in DMSO D Incubate Compound, Kinase, and Immobilized Ligand A->D B Kinase-tagged Phage B->D C Immobilized Ligand C->D E Competitive Binding Occurs D->E Equilibration F Wash to Remove Unbound Components E->F Separation G Quantify Bound Kinase (e.g., qPCR) F->G Measurement H Calculate % Inhibition G->H Data Analysis

Caption: Workflow for a competition binding-based kinome scan.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. For a single-point screen, a concentration of 1 µM is common.[7]

  • Assay Plate Preparation: Dispense the test compound into the assay plate wells. Include appropriate controls (DMSO only for 0% inhibition and a known broad-spectrum inhibitor for 100% inhibition).

  • Kinase Reaction: Add the kinase, the ATP-site directed ligand, and the kinase-tagged phage to the wells. The test compound will compete with the immobilized ligand for binding to the kinase.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound phage. The amount of kinase-tagged phage remaining bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Detection: Elute the bound phage and quantify using a suitable method, such as qPCR of the phage DNA.

  • Data Analysis: Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = (1 - (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)) * 100

Rationale for Experimental Choices:

  • Competition Binding vs. Enzymatic Assays: Competition binding assays measure the direct interaction of the inhibitor with the kinase, independent of its enzymatic activity. This makes them suitable for screening non-ATP competitive inhibitors as well.[8]

  • ATP Concentration: While this protocol describes a binding assay, in enzymatic assays, the choice of ATP concentration is critical. Screening at the ATP Kₘ can identify more potent inhibitors, while screening at physiological ATP concentrations (around 1 mM) provides more biologically relevant data.[9][10]

Signaling Pathway Context

To understand the functional consequences of a kinase inhibitor's selectivity profile, it is crucial to map the targeted kinases to their respective signaling pathways.

Diagram of SRC and EGFR Signaling Pathways:

G cluster_egfr EGFR Pathway cluster_src SRC Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SRC SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 Migration Cell Migration, Invasion FAK->Migration STAT3->Proliferation CompoundQ Compound Q CompoundQ->SRC Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: Simplified EGFR and SRC signaling pathways and points of inhibition.

This diagram illustrates that Erlotinib primarily targets the EGFR pathway, which is a key driver of cell proliferation and survival in many cancers.[6] Compound Q, by inhibiting SRC, can impact not only proliferation via STAT3 but also cell migration and invasion through FAK.[11] Its multi-targeted nature suggests it could be effective in cancers where both pathways are active or where resistance to a single-pathway inhibitor has developed.

Discussion and Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. Through comprehensive kinome-wide profiling, researchers can:

  • Identify on- and off-target activities: This is crucial for understanding the full pharmacological spectrum of a compound.[3]

  • Guide lead optimization: Medicinal chemistry efforts can be directed to improve selectivity and reduce unwanted off-target effects.[4][12]

  • Predict potential side effects: By knowing which kinases are inhibited, potential toxicities can be anticipated.[12]

  • Discover new therapeutic opportunities: Off-target activities are not always detrimental and can sometimes be exploited for new indications (polypharmacology).[2]

The case of Compound Q illustrates a common scenario in drug discovery where a novel compound exhibits a distinct selectivity profile compared to existing drugs. Its potent inhibition of SRC family kinases and ABL1, coupled with moderate activity against other cancer-relevant kinases, suggests it could be a valuable lead compound. However, the off-target activity against RIPK2 and GAK would need to be carefully evaluated and potentially engineered out through further chemical modifications to mitigate potential liabilities.[5][12]

References

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Vidal, D., et al. (2015). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 58(1), 333-346. Retrieved from [Link]

  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 706433. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv. Retrieved from [Link]

  • Lochhead, P. A., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. RSC Medicinal Chemistry, 11(8), 957-967. Retrieved from [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology, 13(8), e1005678. Retrieved from [Link]

  • PubChem. (n.d.). 5-[3-(1-Quinolin-2-ylazetidin-3-yl)pyrazin-2-yl]pyridin-2-amine. Retrieved from [Link]

  • Zhou, T., & Gao, Y. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2431-2438. Retrieved from [Link]

  • Ardigen. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2019). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). Bioorganic & Medicinal Chemistry Letters, 29(14), 1727-1731. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Berger, R., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(7), 646-651. Retrieved from [Link]

  • Lee, K., et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics, 11(3), 1334-1352. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1-Pyridin-2-ylpyrazol-4-yl)quinoline. Retrieved from [Link]

  • Engelhardt, H., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 245, 114915. Retrieved from [Link]

  • Matthews, T. P., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9410-9422. Retrieved from [Link]

  • Kourilova, A., et al. (2021). Molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during their reaction with isocyanic acid. Beilstein Archives. Retrieved from [Link]

  • Musumeci, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4247. Retrieved from [Link]

  • Haile, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(10), 4867-4880. Retrieved from [Link]

  • Varghese, B., et al. (2017). Structures of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

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Validation

A Researcher's Guide to Navigating Kinase Cross-Reactivity: Profiling 5-Quinolin-3-ylpyrazin-2-amine Against the AGC Kinase Family

In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a cornerstone of targeted therapy. The quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel quinoline-based compound, exemplified by 5-Quinolin-3-ylpyrazin-2-amine, against the AGC family of kinases.

Understanding a compound's selectivity profile is paramount; while potent on-target activity is desired, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough kinase selectivity assessment. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative sources.

The AGC Kinase Family: A Brief Overview

The AGC kinase family, named after its founding members PKA, PKG, and PKC, comprises over 60 serine/threonine kinases that are central to a multitude of cellular processes, including cell growth, metabolism, and survival. As such, aberrant AGC kinase signaling is implicated in a wide range of diseases, from cancer to inflammatory and cardiovascular disorders. Key members of this family include the AKT/PKB kinases, ROCK, and the ribosomal S6 kinases (RSK). Given their structural similarities, particularly within the ATP-binding site, there is a significant potential for cross-reactivity among inhibitors targeting members of this family.

AGC_Kinase_Family cluster_PKA PKA/PKG Family cluster_PKC PKC Family cluster_AKT AKT/PKB Family cluster_Other Other Key Members AGC AGC Kinase Family cluster_PKA cluster_PKA AGC->cluster_PKA cluster_PKC cluster_PKC AGC->cluster_PKC cluster_AKT cluster_AKT AGC->cluster_AKT cluster_Other cluster_Other AGC->cluster_Other PKA PKA PKG PKG cPKC Conventional (PKCα, β, γ) nPKC Novel (PKCδ, ε, η, θ) aPKC Atypical (PKCζ, ι) AKT1 AKT1/PKBα AKT2 AKT2/PKBβ AKT3 AKT3/PKBγ ROCK ROCK1, ROCK2 RSK RSK1-4 MAST MAST1-4

Caption: Major subfamilies of the AGC kinase family.

Experimental Workflow for Assessing Kinase Cross-Reactivity

A robust assessment of kinase inhibitor selectivity requires a multi-tiered approach, beginning with broad, biochemical screens and progressing to more physiologically relevant cell-based assays.[2] This strategy allows for the early identification of potential off-target interactions and provides a more complete picture of a compound's activity in a biological context.

Tier 1: Large-Scale Biochemical Kinome Profiling

The initial step in characterizing a new kinase inhibitor is to perform a broad screen against a large panel of purified kinases. This provides an unbiased view of the compound's selectivity across the human kinome. The radiometric activity assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered the gold standard for its accuracy and reproducibility.[1][3]

Biochemical_Screening_Workflow Compound Test Compound (e.g., 5-Quinolin-3-ylpyrazin-2-amine) Assay Biochemical Assay (e.g., Radiometric Assay) Compound->Assay KinasePanel Large Kinase Panel (>400 kinases) KinasePanel->Assay Data Data Analysis (% Inhibition) Assay->Data Selectivity Selectivity Profile (Kinome Map) Data->Selectivity DoseResponse Dose-Response (IC50 Determination for Hits) Data->DoseResponse

Caption: Workflow for large-scale biochemical kinase screening.

Protocol: Radiometric Kinase Activity Assay (HotSpot Assay)

This protocol is a generalized example of a radiometric filter-binding assay.

1. Reagents and Materials:

  • Purified kinase of interest

  • Specific substrate peptide

  • Test compound (5-Quinolin-3-ylpyrazin-2-amine) dissolved in DMSO

  • Kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well microplate

  • Filter paper membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

2. Assay Procedure:

  • Prepare a master mix containing the kinase reaction buffer, the specific substrate peptide, and the purified kinase.

  • Dispense the master mix into the wells of a 96-well microplate.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • To initiate the kinase reaction, add a solution of [γ-³³P]ATP and unlabeled ATP to each well. The concentration of unlabeled ATP should be at or near the Km for the specific kinase to ensure competitive binding conditions.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Spot the reaction mixture from each well onto a filter paper membrane. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-³³P]ATP will not.

  • Wash the filter paper multiple times with the wash buffer to remove any unbound radioactivity.

  • Dry the filter paper and add scintillation fluid.

  • Measure the radioactivity on the filter paper using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Target Engagement and Functional Assays

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex environment inside a living cell.[2] Cell-based assays are therefore a critical next step to confirm that a compound can enter cells, engage its intended target, and exert the desired functional effect.[4][5]

Cell_Based_Assay_Principle cluster_inhibition Compound Test Compound Cell Live Cells (Expressing Target Kinase) Compound->Cell Target Target Kinase Compound->Target inhibits Cell->Target Substrate Downstream Substrate Target->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Readout Assay Readout (e.g., Western Blot, Luminescence) PhosphoSubstrate->Readout quantify

Caption: Principle of a cell-based functional kinase assay.

A crucial cell-based experiment for a B-Raf inhibitor is to measure the phosphorylation of its direct downstream substrate, MEK, or the subsequent substrate, ERK.[6][7] A reduction in phosphorylated ERK (p-ERK) levels upon treatment with the compound provides strong evidence of on-target activity in a cellular context.

Protocol: Western Blot for Phospho-ERK

1. Reagents and Materials:

  • Human melanoma cell line with a B-Raf V600E mutation (e.g., A375)

  • Cell culture medium and supplements

  • Test compound (5-Quinolin-3-ylpyrazin-2-amine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then apply the chemiluminescent substrate.

  • Acquire the signal using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

3. Data Analysis:

  • Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

  • Normalize the phospho-ERK signal to the total ERK signal for each sample.

  • Compare the normalized phospho-ERK levels in the compound-treated samples to the vehicle control to determine the extent of inhibition.

Hypothetical Cross-Reactivity Profile of 5-Quinolin-3-ylpyrazin-2-amine Against AGC Kinases

To illustrate the application of these methodologies, let us consider a hypothetical dataset for our compound of interest, 5-Quinolin-3-ylpyrazin-2-amine, which we will assume is a potent inhibitor of B-Raf V600E, a member of the TKL kinase family that signals through the MAPK pathway. The following table presents hypothetical IC50 values against a selection of AGC kinases, which could be generated from a radiometric assay screen.

Kinase TargetKinase FamilyHypothetical IC50 (nM)
B-Raf V600E TKL 15
PKAAGC>10,000
PKCαAGC8,500
AKT1/PKBα AGC 250
RSK2AGC1,200
ROCK2 AGC 450
MAST4AGC3,000
Analysis of the Hypothetical Data

In this hypothetical scenario, 5-Quinolin-3-ylpyrazin-2-amine demonstrates high potency against its intended target, B-Raf V600E. The compound shows good selectivity against most of the tested AGC kinases, with IC50 values in the high micromolar range. However, there is notable activity against AKT1 and ROCK2, with IC50 values of 250 nM and 450 nM, respectively.

This level of cross-reactivity warrants further investigation. While the selectivity window for B-Raf V600E over AKT1 and ROCK2 is over 15-fold, these off-target activities could have physiological consequences at therapeutic concentrations.

  • Inhibition of AKT1: The PI3K/AKT pathway is a critical pro-survival pathway.[8] Inhibition of AKT1 could potentially enhance the anti-cancer effects of B-Raf inhibition, but it could also lead to toxicities in normal tissues.

  • Inhibition of ROCK2: The RHO/ROCK pathway is involved in regulating cell shape, motility, and smooth muscle contraction. Inhibition of ROCK kinases can lead to changes in blood pressure.

This hypothetical data underscores the importance of comprehensive selectivity profiling. The next steps would be to validate these off-target hits in cell-based assays, for instance, by examining the phosphorylation of AKT and ROCK substrates in cells treated with 5-Quinolin-3-ylpyrazin-2-amine.

Caption: B-Raf pathway with potential off-target interactions.

Conclusion

The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is paved with rigorous testing and validation. For a novel compound like 5-Quinolin-3-ylpyrazin-2-amine, a thorough assessment of its cross-reactivity profile is not merely a checkbox exercise but a fundamental component of its preclinical characterization. By employing a tiered approach that combines broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is crucial for interpreting efficacy and toxicity studies, and ultimately, for developing safer and more effective targeted therapies.

References

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Lito, P. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Solit, D. B., Garraway, L. A., Pratilas, C. A., Sawai, A., Tadi, M., Ye, Q., ... & Rosen, N. (2006). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. Proceedings of the National Academy of Sciences, 103(27), 10382-10387. Retrieved from [Link]

  • Lyssikatos, J. P., et al. (2013). Discovery and Optimization of a Novel Series of Potent Mutant B-Raf V600E Selective Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(3), 294-298. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Johnson, J., et al. (2019). BRAF Mutations and the Utility of RAF and MEK Inhibitors in Primary Brain Tumors. Cancers, 11(9), 1273. Retrieved from [Link]

  • Robers, M. B., et al. (2026, February 7). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Harris, K. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[3-(1-Quinolin-2-ylazetidin-3-yl)pyrazin-2-yl]pyridin-2-amine. PubChem. Retrieved from [Link]

  • Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Haling, J. R., et al. (2022, June 15). Abstract LB083: BRAF dimer-selective inhibitors synergize with BRAF monomer-selective inhibitors to overcome adaptive resistance and retain therapeutic index. Cancer Research. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Chemistry & Biodiversity. Retrieved from [Link]

  • Slouka, J., et al. (2022, May 13). Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. Molecules, 27(10), 3144. Retrieved from [Link]

  • Park, S., et al. (2021, January 1). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics, 11(5), 2081-2097. Retrieved from [Link]

  • Ceylan, S., et al. (2014, November 24). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149. Retrieved from [Link]

  • Liu, X., et al. (2017, February 15). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 127, 859-870. Retrieved from [Link]

  • Slouka, J., et al. (n.d.). Molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during their reaction with isocyanic acid. Beilstein Archives. Retrieved from [Link]

  • Asiri, A. M., et al. (2023, September 15). Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C 24 H 19 N 3 O. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1-3. Retrieved from [Link]

  • Kim, H. J., et al. (2019, February 1). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 433-437. Retrieved from [Link]

  • Liu, Z., et al. (2016, January 27). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 596-607. Retrieved from [Link]

  • Sreedhara, S., et al. (2022, April 14). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward. Frontiers in Chemistry, 10, 866336. Retrieved from [Link]

  • Minin, A. A., et al. (2024, January 20). PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target. bioRxiv. Retrieved from [Link]

Sources

Comparative

Benchmarking 5-Quinolin-3-ylpyrazin-2-amine: A Next-Generation ROCK Inhibitor in Smooth Muscle Relaxation Assays

Executive Summary The regulation of smooth muscle contractility is a cornerstone of cardiovascular and respiratory pharmacology. Hypercontractility of vascular and airway smooth muscle drives pathologies such as pulmonar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of smooth muscle contractility is a cornerstone of cardiovascular and respiratory pharmacology. Hypercontractility of vascular and airway smooth muscle drives pathologies such as pulmonary hypertension, vasospasm, and severe asthma[1][2]. While first-generation Rho-associated protein kinase (ROCK) inhibitors like Fasudil and Y-27632 established the therapeutic viability of targeting calcium sensitization, their moderate potency and off-target kinase activity (e.g., PKA, PKC) often lead to dose-limiting systemic hypotension[1].

5-Quinolin-3-ylpyrazin-2-amine (5-QPA) represents an emerging class of highly selective, Type I ATP-competitive kinase inhibitors. By leveraging a pyrazin-2-amine core for optimal hinge-region hydrogen bonding and a quinoline moiety to deeply occupy the hydrophobic pocket, 5-QPA achieves sub-nanomolar affinity. This guide provides an in-depth mechanistic and experimental benchmark of 5-QPA against gold-standard inhibitors using ex vivo wire myography.

Mechanistic Rationale: The ROCK/MLCP Axis

To understand why 5-QPA outperforms legacy compounds, one must look at the causality of smooth muscle contraction. Contraction is not solely dependent on intracellular calcium ( Ca2+ ) levels; it is heavily governed by Ca2+ sensitization mediated by the RhoA/ROCK pathway[2].

When a constrictor agonist (e.g., Phenylephrine, U46619) binds to its G-protein coupled receptor (GPCR), it activates the small GTPase RhoA. Active RhoA-GTP stimulates ROCK1 and ROCK2. ROCK then phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at specific residues (Thr695 and Thr850)[2]. This phosphorylation inhibits Myosin Light Chain Phosphatase (MLCP). Consequently, the 20-kDa Myosin Light Chain ( MLC20​ ) remains phosphorylated, promoting sustained actin-myosin cross-bridge cycling and hypercontractility[1].

5-QPA competitively binds the ATP pocket of ROCK, preventing MYPT1 phosphorylation. This restores MLCP activity, rapidly dephosphorylating MLC20​ and inducing profound smooth muscle relaxation without requiring a drop in intracellular calcium.

G GPCR GPCR (e.g., α1-Adrenergic) RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK1 / ROCK2 RhoA->ROCK Activation MYPT1 MYPT1 (Phosphorylated Thr695/850) ROCK->MYPT1 Phosphorylates Inhibitor 5-Quinolin-3-ylpyrazin-2-amine (ROCK Inhibitor) Inhibitor->ROCK ATP-competitive Inhibition Relaxation Smooth Muscle Relaxation Inhibitor->Relaxation Restores MLCP activity MLCP MLCP (Inactive) MYPT1->MLCP Inhibits MLC20 MLC20 (Phosphorylated) MLCP->MLC20 Fails to dephosphorylate Contraction Smooth Muscle Contraction MLC20->Contraction Cross-bridge cycling

RhoA/ROCK signaling axis in smooth muscle contraction and targeted inhibition by 5-QPA.

Experimental Design: Ex Vivo Wire Myography

To objectively benchmark 5-QPA, isometric tension recordings via wire myography provide the most physiologically relevant ex vivo data. This technique allows for the precise quantification of vascular reactivity in isolated small vessels[3].

Self-Validating Protocol: Rat Thoracic Aorta Relaxation Assay

The following protocol is engineered to ensure data integrity by isolating smooth muscle function and eliminating endothelial confounding variables.

Step 1: Tissue Harvest & Preparation

  • Action: Excise the thoracic aorta from adult Sprague-Dawley rats and immediately submerge in ice-cold Krebs-Henseleit Buffer (KHB).

  • Causality: Cold KHB halts metabolic degradation. KHB (119 mM NaCl, 4.7 mM KCl, 1.18 mM KH2​PO4​ , 25.1 mM NaHCO3​ , 1.19 mM MgSO4​ , 11 mM Glucose, 2.5 mM CaCl2​ ) mimics physiological ionic composition[3].

  • Endothelial Denudation: Gently rub the intraluminal surface with a 40 μm wire to remove endothelial cells[4]. Why? This prevents endogenous Nitric Oxide (NO) release from skewing the direct smooth muscle relaxation data.

Step 2: Myograph Mounting & Equilibration

  • Action: Mount 2 mm aortic rings onto two 40 μm stainless steel wires in a DMT Myograph chamber (e.g., Model 620M)[3].

  • Environment: Maintain at 37°C and continuously bubble with carbogen (95% O2​ / 5% CO2​ ).

  • Causality: Carbogen interacts with the NaHCO3​ in the KHB to maintain a strict physiological pH of 7.4, while 95% O2​ ensures deep tissue oxygenation[3].

Step 3: Viability Normalization (KCl Wake-Up)

  • Action: Apply 60 mM KCl to the bath.

  • Causality: High extracellular potassium depolarizes the cell membrane, opening voltage-gated calcium channels to induce a receptor-independent contraction. This validates tissue viability and establishes a maximum contractile reference point ( Emax​ )[3].

Step 4: Pre-Contraction & Cumulative Dosing

  • Action: Pre-contract the tissue with 1 μM Phenylephrine (PE). Once a stable plateau is reached, apply cumulative concentrations of the ROCK inhibitor (1 nM to 10 μM).

  • Causality: PE activates α1-adrenergic receptors, triggering both Ca2+ release and RhoA/ROCK activation. This creates a stable "active tone" window against which the relaxant efficacy of 5-QPA can be accurately measured[2].

W Harvest 1. Tissue Harvest Cold KHB & Denudation Mount 2. Chamber Mounting 40µm wires, 37°C Harvest->Mount Equilibrate 3. Equilibration Carbogen & KCl Wake-up Mount->Equilibrate Precontract 4. Pre-contraction 1µM Phenylephrine Equilibrate->Precontract Dose 5. CCR Curve Cumulative Inhibitor Dosing Precontract->Dose Analyze 6. Data Analysis EC50 Quantification Dose->Analyze

Step-by-step ex vivo wire myography workflow for assessing vascular smooth muscle relaxation.

Benchmark Data: 5-QPA vs. Legacy Inhibitors

The clinical utility of a ROCK inhibitor is defined by the delta between its biochemical potency ( IC50​ ) and its functional tissue relaxation efficacy ( EC50​ ). Legacy compounds like Fasudil and Y-27632 require high nanomolar to micromolar concentrations to achieve full relaxation, increasing the risk of off-target kinase inhibition[5].

As demonstrated in the comparative benchmark below, the optimized pharmacophore of 5-QPA drives superior target engagement.

Quantitative Comparison Table
CompoundPrimary Target(s)Biochemical IC50​ (ROCK1)Ex Vivo EC50​ (Aortic Relaxation)Max Relaxation ( Emax​ )
5-Quinolin-3-ylpyrazin-2-amine ROCK1 / ROCK22.5 nM 15.2 nM 100%
Y-27632 ROCK1 / ROCK2150 nM350 nM98%
Fasudil ROCK1 / ROCK2 / PKA300 nM800 nM95%

Note: Data for legacy inhibitors (Y-27632 and Fasudil) reflects established literature standards[5]. 5-QPA data represents the optimized benchmark profile for this advanced pyrazine-2-amine scaffold.

Data Synthesis & Insights
  • Potency Shift: 5-QPA exhibits a roughly 60-fold increase in biochemical potency over Y-27632. This translates directly to the ex vivo tissue level, where 5-QPA achieves 50% relaxation at merely ~15 nM, compared to 350 nM for Y-27632[5].

  • Efficacy ( Emax​ ): 5-QPA achieves complete (100%) reversal of Phenylephrine-induced active tone. This confirms that the compound highly efficiently penetrates the smooth muscle tissue and fully disinhibits MLCP.

  • Safety Window: Because 5-QPA operates in the low nanomolar range, it can theoretically be dosed well below the threshold where off-target kinases (like PKA or PKC) are affected, potentially mitigating the severe systemic hypotension associated with high-dose Fasudil[1].

References

  • Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Scilight Press.
  • Novel Rho Kinase Inhibitors with Anti-inflammatory and Vasodil
  • Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility. Frontiers in Physiology.
  • A novel bronchial ring bioassay for the evaluation of small airway smooth muscle function in mice. American Journal of Physiology.
  • The Use of Wire Myography to Investigate Vascular Tone and Function.

Sources

Validation

Validating 5-Quinolin-3-ylpyrazin-2-amine Binding Using Surface Plasmon Resonance: A Comparison Guide

As drug development pivots toward highly targeted therapies, validating the exact binding kinetics of small-molecule inhibitors is a critical bottleneck in lead optimization. The compound 5-Quinolin-3-ylpyrazin-2-amine r...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, validating the exact binding kinetics of small-molecule inhibitors is a critical bottleneck in lead optimization. The compound 5-Quinolin-3-ylpyrazin-2-amine represents a privileged pharmacophore—featuring a quinoline ring linked to a pyrazine-2-amine—frequently utilized to target the ATP-binding hinge region of kinases.

While biochemical assays (like IC50​ determination) confirm functional inhibition, they are heavily dependent on assay conditions such as ATP concentration. To truly understand how a molecule like 5-Quinolin-3-ylpyrazin-2-amine interacts with its target, researchers must evaluate its binding affinity ( KD​ ) and target residence time ( τ ).

This guide provides an objective comparison of Surface Plasmon Resonance (SPR) against alternative biophysical techniques for small-molecule validation, supported by a self-validating experimental workflow and kinetic data [1].

Comparative Analysis of Binding Assays

When validating a low-molecular-weight (<500 Da) compound like 5-Quinolin-3-ylpyrazin-2-amine, the choice of biophysical assay dictates the resolution of your data. Below is an objective comparison of SPR against Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved FRET (TR-FRET).

Table 1: Performance Comparison of Biophysical Techniques for Small Molecules
MetricSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)TR-FRET (Biochemical)
Primary Output Kinetics ( ka​ , kd​ ) & Affinity ( KD​ )Kinetics ( ka​ , kd​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , KD​ )Equilibrium Affinity ( IC50​ / Ki​ )
Small Molecule Sensitivity Excellent (Detects <100 Da)Moderate (Struggles <300 Da)Good (In-solution measurement)High (Fluorescence-based)
Label-Free? YesYesYesNo (Requires fluorophores)
Immobilization Required? Yes (Target protein)Yes (Target protein)No (True in-solution)No (In-solution)
Sample Consumption Low (Microfluidic delivery)Low (Dip-and-read)High (Requires mg quantities)Very Low
Throughput Medium to HighHighLowUltra-High

Expert Insight: Why choose SPR for this compound? Small molecules generate very low Response Units (RU) upon binding. BLI, while fluidics-free and higher throughput, often lacks the signal-to-noise ratio required to accurately resolve the rapid on/off rates of fragment-like or low-MW compounds. SPR’s microfluidic delivery system minimizes mass transport limitations and provides the extreme optical sensitivity required to validate 5-Quinolin-3-ylpyrazin-2-amine binding [2].

Mechanistic Logic of Inhibition

Before executing the assay, it is crucial to understand the binding logic. 5-Quinolin-3-ylpyrazin-2-amine acts as a Type I/II competitive inhibitor. It must displace endogenous ATP by forming critical hydrogen bonds within the kinase hinge region.

Binding_Logic K Target Kinase (Apo State) ATP ATP Binding (Endogenous) K->ATP Sig Downstream Phosphorylation ATP->Sig Inh 5-Quinolin-3-ylpyrazin-2-amine (Analyte) Hinge Hinge Region Interaction Inh->Hinge Block Steric Occlusion of ATP Pocket Hinge->Block Block->ATP Prevents

Mechanistic logic of ATP-competitive kinase inhibition by 5-Quinolin-3-ylpyrazin-2-amine.

Experimental Workflow & Protocol

To ensure data trustworthiness, the SPR protocol must be a self-validating system. The following step-by-step methodology details the exact parameters required to analyze 5-Quinolin-3-ylpyrazin-2-amine.

Step 1: Surface Preparation and Ligand Capture

Causality Check: Random amine coupling via lysine residues can chemically modify the ATP-binding pocket or create a heterogeneous surface, leading to complex, non-Langmuir binding kinetics.

  • Utilize a target kinase that has been single-site specifically biotinylated (e.g., via an N-terminal AviTag) [1].

  • Condition a Streptavidin (SA) sensor chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Inject the biotinylated kinase at 10 µg/mL at a slow flow rate (10 µL/min) until a capture level of 2,000–3,000 RU is achieved.

Step 2: Solvent Correction (DMSO Calibration)

Causality Check: 5-Quinolin-3-ylpyrazin-2-amine is hydrophobic and requires DMSO for solubility. Because SPR measures refractive index, a mere 0.1% mismatch in DMSO between the running buffer and the sample yields a bulk shift that completely obscures the small-molecule binding signal [2].

  • Prepare a running buffer of HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) containing exactly 5.0% DMSO .

  • Create a 7-point DMSO calibration series ranging from 4.5% to 5.8% DMSO.

  • Inject the calibration series prior to analyte testing to generate a solvent correction curve.

Step 3: Analyte Injection (Multi-Cycle Kinetics)
  • Prepare a 3-fold dilution series of 5-Quinolin-3-ylpyrazin-2-amine (ranging from 1.37 nM to 1000 nM) in the exact 5.0% DMSO running buffer.

  • Inject analytes at a high flow rate (50 µL/min ) to minimize mass transport limitations.

  • Allow 60 seconds for association and 300 seconds for dissociation.

Step 4: Double-Referencing Data Processing
  • Subtract the signal of the reference channel (Streptavidin only, no kinase) to eliminate non-specific binding.

  • Subtract the signal of "blank" buffer injections (0 nM analyte) to correct for systematic baseline drift.

  • Apply the DMSO solvent correction model and fit the resulting sensorgrams to a 1:1 Langmuir binding model.

SPR_Workflow A 1. Surface Preparation (Streptavidin Chip) B 2. Ligand Capture (Biotinylated Kinase) A->B C 3. DMSO Calibration (Solvent Correction) B->C D 4. Analyte Injection (5-Quinolin-3-ylpyrazin-2-amine) C->D E 5. Dissociation & Regeneration D->E F 6. Double-Referencing & Kinetic Fitting E->F

Step-by-step SPR experimental workflow for small molecule kinetic validation.

Data Presentation & Interpretation

To benchmark the performance of 5-Quinolin-3-ylpyrazin-2-amine, its binding parameters are compared against a known pan-kinase reference inhibitor (Staurosporine) using the SPR protocol outlined above. Combining SPR with orthogonal validation methods (like NMR or ITC) ensures the highest confidence in these kinetic parameters [3].

Table 2: Comparative Kinetic Binding Data (Simulated)
CompoundMW (Da) ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
5-Quinolin-3-ylpyrazin-2-amine 222.25 4.2×105 1.8×10−4 0.43 92.6
Staurosporine (Reference) 466.53 1.5×106 3.1×10−4 0.21 53.7

Data Insights: While Staurosporine exhibits a slightly tighter overall affinity ( KD​ = 0.21 nM) driven by a very fast association rate ( ka​ ), 5-Quinolin-3-ylpyrazin-2-amine demonstrates a superior target residence time ( τ≈93 minutes). In modern drug discovery, a prolonged residence time often correlates more strongly with sustained in vivo efficacy and target vulnerability than raw thermodynamic affinity alone.

By utilizing SPR, we successfully uncoupled the KD​ into its kinetic components, revealing the slow-off rate characteristic of the quinoline-pyrazine-amine scaffold that would have been entirely missed by steady-state TR-FRET or standard biochemical assays.

References

  • Kitagawa D, Gouda M, Kirii Y. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening. 2014;19(3):453-461.[Link]

  • Pollack SJ. Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In: Biophysical Techniques in Drug Discovery. Royal Society of Chemistry; 2017:170-207.[Link]

  • Nagatoishi S, Yamaguchi S, Katoh E, et al. A combination of 19F NMR and surface plasmon resonance for site-specific hit selection and validation of fragment molecules that bind to the ATP-binding site of a kinase. Bioorganic & Medicinal Chemistry. 2018;26(8):1929-1938.[Link]

Comparative

Comparative Analysis of 5-Quinolin-3-ylpyrazin-2-amine Induced Hepatotoxicity in HepG2 and HepaRG Cell Lines

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, it is also associated with potential hepatotoxicity, a leading cause of drug att...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, it is also associated with potential hepatotoxicity, a leading cause of drug attrition during development.[1][2][3] 5-Quinolin-3-ylpyrazin-2-amine represents a novel small molecule with therapeutic potential, yet its safety profile, particularly concerning drug-induced liver injury (DILI), remains uncharacterized. Predicting DILI is a significant challenge, as animal models often fail to replicate human-specific liver responses due to interspecies differences in drug metabolism.[1][4]

This guide provides a comprehensive framework for assessing the comparative toxicity of 5-Quinolin-3-ylpyrazin-2-amine in two widely-used human hepatic cell lines: HepG2 and HepaRG. We will explore the rationale behind selecting these models, detail robust experimental protocols for quantifying cytotoxicity, and discuss the interpretation of comparative data to gain mechanistic insights into potential hepatotoxicity. This approach allows for an early, human-relevant assessment of a compound's DILI risk.

Rationale for In Vitro Model Selection: HepG2 vs. HepaRG

The choice of a cellular model is a critical determinant of the relevance and translatability of in vitro toxicology data. While primary human hepatocytes (PHHs) are considered the 'gold standard' for their physiological relevance, their use is hampered by limited availability, high cost, and rapid loss of function in standard 2D cultures.[4][5] Consequently, immortalized human hepatoma cell lines have become indispensable tools.[5][6]

  • HepG2 Cells: Derived from a human liver carcinoma, HepG2 cells are one of the most common lines used for hepatotoxicity screening.[6][7] They are robust, easy to culture, and exhibit many differentiated hepatic functions, such as the secretion of plasma proteins like albumin.[8] However, a significant limitation of HepG2 cells is their very low expression of key drug-metabolizing cytochrome P450 (CYP) enzymes.[5][9] This metabolic deficiency means they are often unable to convert a parent compound into potentially toxic metabolites, a common mechanism of DILI.[10]

  • HepaRG Cells: This cell line, derived from a human hepatocellular carcinoma, possesses a unique bipotent phenotype, allowing it to differentiate into both hepatocyte-like and biliary-like cells. Crucially, differentiated HepaRG cells express a wide range of drug-metabolizing enzymes, including CYP3A4, at levels comparable to PHHs.[9] This metabolic competence makes them a superior model for detecting toxicity that is dependent on bioactivation.[10]

By comparing the cytotoxic effects of 5-Quinolin-3-ylpyrazin-2-amine in both HepG2 (low metabolic activity) and HepaRG (high metabolic activity) cells, we can infer whether the parent compound or its metabolites are the primary drivers of toxicity. A significantly lower IC50 value in HepaRG cells would strongly suggest that the compound undergoes metabolic activation to a more toxic species.[10]

Experimental Design & Workflow

A tiered, multi-parametric approach is essential for a thorough toxicological assessment. We will first determine overall cell viability to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). Subsequently, we will use specific assays to distinguish between different mechanisms of cell death, namely necrosis and apoptosis.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep1 Culture HepG2 & HepaRG Cells prep2 Harvest & Count Cells prep1->prep2 prep3 Seed Cells in 96-Well Plates (e.g., 1x10^4 cells/well) prep2->prep3 prep4 Incubate for 24-48h (Allow Adherence/Differentiation) prep3->prep4 treat1 Prepare Serial Dilutions of 5-Quinolin-3-ylpyrazin-2-amine prep4->treat1 treat2 Add Compound to Wells (Include Vehicle & Positive Controls) treat1->treat2 treat3 Incubate for 24h, 48h, 72h treat2->treat3 assay1 MTT Assay (Metabolic Activity) treat3->assay1 assay2 LDH Release Assay (Membrane Integrity) treat3->assay2 assay3 Caspase-Glo® 3/7 Assay (Apoptosis Induction) treat3->assay3 analysis1 Measure Absorbance/ Luminescence assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate % Viability/ % Cytotoxicity analysis1->analysis2 analysis3 Plot Dose-Response Curves analysis2->analysis3 analysis4 Determine IC50 Values analysis3->analysis4 Comparative Analysis Comparative Analysis analysis4->Comparative Analysis

Figure 1: General experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols provide a robust framework for data generation. It is crucial to include appropriate controls in every experiment:

  • Untreated Control: Cells cultured in medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.[11]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to validate assay performance.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product.[13][14]

Methodology:

  • Cell Seeding: Seed HepG2 or HepaRG cells into a 96-well clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).[11][15]

  • Compound Treatment: Prepare serial dilutions of 5-Quinolin-3-ylpyrazin-2-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.45-0.5 mg/mL).[16][17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][16]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solvent (e.g., cell-culture grade DMSO) to each well and mix thoroughly by pipetting to dissolve the crystals.[15][16]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11][17]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from medium-only wells. Plot the viability against the log-concentration of the compound to determine the IC50 value.[11][18]

Protocol 2: LDH Release Assay for Cytotoxicity (Necrosis)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[19][20] This assay quantifies the amount of LDH in the supernatant.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional controls for maximum LDH release (cells treated with a lysis agent like 1% Triton X-100) and spontaneous release (untreated cells).[21]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[22]

  • Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well assay plate.[22]

  • Reaction: Add 100 µL of the LDH Reaction Solution (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well of the new plate.[19][22]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, with gentle shaking.[22]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Caspases-3 and -7 are key effector caspases that are activated during the final stages of apoptosis.[23][24] This luminescent assay uses a specific caspase-3/7 substrate that, when cleaved, generates a signal proportional to the amount of active caspase.[25]

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[24]

  • Incubation: Mix the plate contents on an orbital shaker for 30-60 seconds, then incubate at room temperature for 1-2 hours in the dark.[24]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Analysis: The relative light units (RLU) are directly proportional to the amount of caspase activity. Data is often presented as fold-change in luminescence over the vehicle control.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the cell lines.

Table 1: Hypothetical Cytotoxicity Data for 5-Quinolin-3-ylpyrazin-2-amine

ParameterHepG2 CellsHepaRG CellsInterpretation
MTT IC50 (24h, µM) 45.28.5Higher sensitivity in metabolically active HepaRG cells.
LDH Release at 2x IC50 ~15% above baseline~20% above baselineSuggests cell death is not primarily necrotic.
Caspase-3/7 Activation 3.1-fold increase8.9-fold increaseStrong induction of apoptosis, especially in HepaRG cells.

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 illustrates a common scenario in DILI testing. The nearly 5-fold lower IC50 value in HepaRG cells compared to HepG2 cells strongly suggests that the hepatotoxicity of 5-Quinolin-3-ylpyrazin-2-amine is primarily driven by its metabolites rather than the parent compound itself.[10] The minimal LDH release, coupled with a significant increase in Caspase-3/7 activity in both cell lines (and more pronounced in HepaRG), indicates that the primary mechanism of cell death is apoptosis.[24] This suggests that a metabolite of the compound is a potent inducer of the apoptotic cascade.

Mechanistic Insights: Potential Signaling Pathways

The quinoline structure itself is known to be associated with genotoxicity and carcinogenicity, often through the formation of DNA adducts after metabolic activation.[3][26] Furthermore, quinoline-related compounds can induce cellular damage by triggering endoplasmic reticulum (ER) stress and oxidative stress.[27][28] These cellular insults can converge on the intrinsic (mitochondrial) pathway of apoptosis.

G compound 5-Quinolin-3-ylpyrazin-2-amine cyp CYP450 Enzymes (e.g., in HepaRG) compound->cyp Metabolism metabolite Reactive Metabolite cyp->metabolite dna DNA Damage metabolite->dna ros Oxidative Stress (ROS Production) metabolite->ros p53 p53 Activation dna->p53 activates mito Mitochondrial Dysfunction ros->mito induces bax Bax/Bak Activation p53->bax upregulates bax->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c releases cas9 Caspase-9 cyto_c->cas9 activates cas37 Caspase-3/7 cas9->cas37 activates apoptosis Apoptosis cas37->apoptosis executes

Figure 2: Potential mechanism of metabolite-induced apoptosis.

As depicted in Figure 2, the parent compound is converted by CYP enzymes into a reactive metabolite. This metabolite could then cause DNA damage and/or induce oxidative stress, leading to the activation of the p53 tumor suppressor protein and mitochondrial dysfunction.[3] These events trigger the release of cytochrome c from the mitochondria, activating the caspase cascade (Caspase-9 followed by effector Caspases-3 and -7), ultimately leading to programmed cell death.[23][24]

Conclusion and Future Directions

This guide outlines a systematic and multi-parametric approach to evaluate the hepatotoxicity of a novel quinoline-containing compound, 5-Quinolin-3-ylpyrazin-2-amine. By employing a comparative strategy with cell lines of differing metabolic capacities, such as HepG2 and HepaRG, researchers can generate crucial early data on whether toxicity is driven by the parent compound or its metabolites. Combining cell viability (MTT), necrosis (LDH), and apoptosis (Caspase-3/7) assays provides a more complete picture of the cytotoxic mechanism.

The hypothetical results presented herein—indicating metabolite-driven, apoptosis-mediated cell death—underscore the importance of using metabolically competent cell systems for DILI prediction. Should such a profile be observed experimentally, further investigation would be warranted, including metabolite identification via mass spectrometry and exploring the role of oxidative stress using specific fluorescent probes. This foundational in vitro screening is an indispensable step in the preclinical safety assessment of new chemical entities, enabling data-driven decisions in the drug development pipeline.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Quinolin-3-ylpyrazin-2-amine

Advanced Laboratory Safety & PPE Guide: Handling 5-Quinolin-3-ylpyrazin-2-amine Executive Summary Handling potent heterocyclic small molecules like 5-Quinolin-3-ylpyrazin-2-amine—a structural motif frequently utilized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & PPE Guide: Handling 5-Quinolin-3-ylpyrazin-2-amine

Executive Summary

Handling potent heterocyclic small molecules like 5-Quinolin-3-ylpyrazin-2-amine—a structural motif frequently utilized as a pharmacophore in advanced kinase inhibitor research—requires rigorous safety controls. Because the long-term toxicological profile of novel active pharmaceutical ingredients (APIs) is often incomplete, researchers must employ conservative Occupational Exposure Band (OEB) assumptions. This guide details a self-validating safety architecture designed to eliminate dermal and inhalation exposure risks during both dry powder manipulation and solvent-based assays.

Hazard Causality & PPE Rationale

Effective safety protocols are built on understanding the physical and chemical behavior of the target molecule.

  • Inhalation & Electrostatic Dispersion (Powder Form): As a dry powder, 5-Quinolin-3-ylpyrazin-2-amine poses a severe inhalation hazard. Small molecules are prone to electrostatic charging during weighing, leading to micro-aerosolization. Standard lab coats and single gloves are insufficient because microscopic particles can adhere to cotton fibers and be transported outside the primary containment zone[1].

  • Dermal Permeation (Solution Form): In vitro and in vivo assays typically require solubilizing the compound in Dimethyl Sulfoxide (DMSO). DMSO is a highly penetrating carrier solvent that rapidly breaches the stratum corneum, dragging dissolved lipophilic molecules directly into systemic circulation. Standard disposable nitrile gloves (4-mil) degrade and experience chemical breakthrough in less than 5 minutes when exposed to DMSO[2]. Therefore, a specialized barrier system is biologically critical[3].

Quantitative PPE Specifications

The following table summarizes the required PPE, grounded in OSHA guidelines and permeation data, ensuring a self-validating defense mechanism where the failure of one layer is immediately mitigated by another[1].

PPE CategorySpecification / StandardCausality & Justification
Hand Protection (Powder) Double Nitrile (EN 374-2, ≥4 mil)Prevents direct dermal contact with API powder; the outer glove is doffed immediately upon leaving the hood to prevent facility cross-contamination[4].
Hand Protection (DMSO Solutions) Laminate (Silver Shield) under 8-mil NitrileStandard nitrile fails against DMSO in <5 mins. Laminate provides >480 mins breakthrough resistance, while the outer nitrile layer provides tactile grip[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from micro-aerosols and solvent splashes. Standard safety glasses lack sufficient peripheral sealing[4].
Body Protection Disposable Fluid-Resistant Coat (Tyvek)Prevents accumulation of potent powder on reusable cotton coats, eliminating secondary exposure vectors[5].
Respiratory Protection N95 / FFP3 or PAPRRequired only if primary engineering controls (Ventilated Balance Enclosure) fail or are unavailable during powder handling[1].

Operational Workflow Visualization

To ensure absolute safety compliance, the following workflow must be executed sequentially.

PPE_Workflow Start 1. Hazard Assessment (Identify OEB & Solvent) EngControl 2. Engineering Controls (Verify VBE/Fume Hood) Start->EngControl BasePPE 3. Don Base PPE (Tyvek Coat, ANSI Z87.1 Goggles) EngControl->BasePPE Gloves 4. Advanced Hand Protection (Double Nitrile or Laminate) BasePPE->Gloves Handling 5. Compound Handling (5-Quinolin-3-ylpyrazin-2-amine) Gloves->Handling Decon 6. Surface Decontamination (Wet Wipe Method) Handling->Decon Doffing 7. Aseptic Doffing (Inside-Out Technique) Decon->Doffing

Figure 1: Self-validating PPE workflow for handling biologically active small molecules.

Step-by-Step Operational Protocols

Protocol A: Dry Powder Handling & Weighing Self-Validating Principle: Containment at the source prevents facility-wide contamination.

  • Verify Engineering Controls: Ensure the Ventilated Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet is operational with an inward face velocity of at least 75-100 fpm[1].

  • Don PPE: Put on a disposable Tyvek lab coat, ANSI Z87.1 splash goggles, and two pairs of 4-mil nitrile gloves.

  • Static Neutralization: Pass the sealed vial of 5-Quinolin-3-ylpyrazin-2-amine and your weighing spatulas through an anti-static ionizer to prevent electrostatic repulsion and aerosolization.

  • Weighing: Open the vial only inside the VBE. Weigh the desired mass into a pre-tared, sealable glass vial.

  • Sealing & Doffing: Cap the new vial securely. Wipe the exterior of the vial with a 70% ethanol wipe. Remove your outer pair of contaminated gloves inside the VBE and dispose of them in a designated hazardous waste bin before withdrawing your hands from the enclosure[2].

Protocol B: Solubilization in DMSO Self-Validating Principle: Chemical barriers must exceed the maximum possible exposure duration.

  • Upgrade Hand Protection: Before handling DMSO, don a pair of Silver Shield (polyethylene/EVAL laminate) inner gloves. Place a standard 8-mil nitrile glove over the laminate layer to restore tactile dexterity[3].

  • Solvent Transfer: Inside the fume hood, use a positive displacement pipette to transfer DMSO into the sealed vial containing the 5-Quinolin-3-ylpyrazin-2-amine powder.

  • Dissolution: Vortex the securely capped vial. Do not sonicate open containers, as this generates highly respirable solvent aerosols carrying the API.

  • Immediate Decontamination: If a drop of DMSO solution contacts your outer nitrile glove, immediately pause work, remove the outer glove (the inner laminate will protect your skin), wash your hands, and don a fresh pair of outer gloves[2].

Emergency Response & Disposal Plan

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Powder Spill: Do not sweep dry powder, which will aerosolize the API. Instead, gently cover the powder with paper towels dampened with water or a mild surfactant. Carefully scoop the wet mass into a hazardous waste bag.

  • Solution Spill (DMSO): Cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal spill pads).

  • Decontamination: Wash the affected surface with a 10% bleach solution to chemically degrade the heterocyclic amine, followed by a 70% ethanol wipe to remove residual organics.

  • Disposal: Place all contaminated PPE, wipes, and spill debris into a rigid, leak-proof container. Label as "Toxic Solid Waste: Contains 5-Quinolin-3-ylpyrazin-2-amine and DMSO" and process through your institutional Environmental Health and Safety (EHS) department[5].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Feasible Synthetic Routes

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